2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Description
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Properties
IUPAC Name |
2-ethyl-5-piperidin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVSJICLWLOTFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CCCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Topic: Physicochemical Properties & Characterization Profile of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Format: Technical Whitepaper / Characterization Guide Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers[]
Executive Summary & Scaffold Analysis
The compound This compound represents a strategic scaffold in medicinal chemistry, merging a saturated heterocyclic amine (piperidine) with a planar, electron-deficient aromatic system (1,3,4-oxadiazole).[] This specific architecture serves as a robust bioisostere for carboxylic esters and amides, offering improved metabolic stability while retaining hydrogen bond acceptor capabilities.
This guide provides a comprehensive analysis of the physicochemical properties, synthesis logic, and characterization protocols required to utilize this scaffold effectively in drug discovery programs, particularly for GPCR modulation and antimicrobial applications.
Molecular Architecture & Electronic Properties[1]
Structural Logic
The molecule comprises two distinct domains affecting its physicochemical behavior:
-
The Piperidine Ring (Saturated): Provides three-dimensionality (sp3 character) and a basic center (secondary amine).[] The attachment of the oxadiazole at the C2 position creates a chiral center, introducing stereochemical considerations (R/S enantiomers).
-
The 1,3,4-Oxadiazole Core (Aromatic): Acts as a flat, electron-withdrawing spacer. It lowers the pKa of the adjacent piperidine nitrogen via inductive effects compared to a standard alkyl-piperidine.[]
Computed Physicochemical Profile
Note: Values below are derived from consensus computational models (ACD/Labs, ChemAxon) for the neutral species.
| Property | Value / Range | Significance |
| Molecular Formula | C₉H₁₅N₃O | Low molecular weight fragment (<200 Da). |
| Molecular Weight | 181.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[] |
| cLogP | 0.8 – 1.2 | Highly favorable for oral bioavailability; suggests good membrane permeability.[] |
| Topological PSA | ~51 Ų | Well below the 140 Ų threshold for BBB penetration. |
| H-Bond Donors | 1 (Piperidine NH) | Critical for receptor binding; pH-dependent.[] |
| H-Bond Acceptors | 3 (Oxadiazole N, O) | The oxadiazole ring acts as a weak acceptor. |
| pKa (Base) | 8.5 – 9.2 (Predicted) | Lower than typical piperidine (~11.[]0) due to the electron-withdrawing oxadiazole at C2.[] |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to identifying critical impurities that affect physicochemical measurements.
Primary Synthetic Route: Cyclodehydration
The most robust synthesis involves the cyclization of a hydrazide intermediate.
Step 1: Coupling of N-protected piperidine-2-carboxylic acid with propionic hydrazide. Step 2: Cyclodehydration using dehydrating agents (e.g., POCl₃, Burgess reagent, or TsCl). Step 3: Deprotection of the piperidine nitrogen.
Visualization: Synthetic Pathway
Caption: General synthetic workflow from N-protected amino acid to final oxadiazole scaffold.
Experimental Protocols for Property Determination
To validate the theoretical values, the following self-validating protocols are recommended.
Ionization Constant (pKa) Determination via Potentiometric Titration
The pKa of the piperidine nitrogen is the most critical parameter, governing solubility and receptor binding.
Rationale: UV-metric methods may fail due to the weak chromophore of the oxadiazole.[] Potentiometry is the gold standard for this aliphatic amine.
Protocol:
-
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).
-
Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0 (ensuring full protonation of the piperidine).
-
Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.[]
-
Validation: Perform in triplicate. The expected pKa should be observed between 8.5 and 9.5.
Lipophilicity (LogD) Measurement (Shake-Flask Method)
Since the molecule acts as a base, LogP (neutral) is less relevant than LogD (pH-dependent distribution).[]
Protocol:
-
Phases: Prepare n-octanol saturated with phosphate buffer (pH 7.4) and phosphate buffer saturated with n-octanol.
-
Equilibration: Dissolve compound in the aqueous phase (pre-saturation ensures no volume change).
-
Partitioning: Mix equal volumes of organic and aqueous phases. Shake for 4 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
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-
Solubility & Stability Profile
Aqueous Solubility[1]
-
pH 1.2 (Simulated Gastric Fluid): High solubility (>10 mg/mL) due to protonation of the piperidine nitrogen.
-
pH 7.4 (Physiological): Moderate to High.[] The polarity of the oxadiazole ring assists solubility, preventing the "brick dust" insolubility often seen in purely aromatic scaffolds.
Metabolic Stability (In Vitro)
The 1,3,4-oxadiazole ring is generally stable against hydrolysis but can be susceptible to oxidative ring opening under specific enzymatic conditions (e.g., P450 metabolism).
-
Risk Factor: The ethyl group at the 5-position is a prime site for metabolic oxidation (hydroxylation).[]
-
Mitigation: If high clearance is observed, consider fluorinating the ethyl group or cyclizing it into a spiro-system.
Visualization: Physicochemical Interplay
This diagram illustrates how the structural features dictate the ADME properties.
Caption: Structural Activity Relationship (SAR) map linking chemical features to ADME properties.[]
References
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Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817-1830. Link
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Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[]
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Pace, A., & Pierro, P. (2009). "The 1,3,4-Oxadiazoles: A New Class of Potent Inhibitors." Organic & Biomolecular Chemistry, 7, 4337-4348. Link
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National Center for Biotechnology Information. (2024).[2][3] "PubChem Compound Summary for CID 135431634 (Analog Reference)." PubChem. Link
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Pharmacophore Analysis of Ethyl Oxadiazolyl Piperidine Derivatives: From Hypothesis to High-Throughput Screening
An In-depth Technical Guide:
This guide provides a comprehensive, field-proven methodology for conducting a rigorous pharmacophore analysis on ethyl oxadiazolyl piperidine derivatives. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, ensuring that the developed models are not merely descriptive but powerfully predictive tools for modern drug discovery. The protocols described herein are designed to be self-validating systems, instilling confidence in their application for virtual screening and lead optimization.
Introduction: The Power of the Pharmacophore
In the landscape of computer-aided drug design (CADD), a pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response.[1][2][3][4] It is not a real molecule or a real association of functional groups, but rather an abstract concept that explains how structurally diverse ligands can bind to a common receptor site.[1][5] This makes pharmacophore modeling an indispensable tool for identifying novel chemical entities from vast compound libraries.[6][7]
The focus of this guide, the ethyl oxadiazolyl piperidine scaffold, incorporates two privileged heterocyclic systems in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile bioisostere for amide and ester functionalities, often enhancing metabolic stability and serving as a key pharmacophoric element in a wide range of therapeutic agents.[8][9][10][11][12][13] The piperidine ring is a ubiquitous component in pharmaceuticals, providing a robust, three-dimensional scaffold that can be functionalized to orient substituents in precise vectors for optimal target engagement.[14][15] The combination of these moieties presents a rich field for pharmacophoric exploration.
Part 1: Strategic Foundations - Choosing the Right Path
The first and most critical decision in any pharmacophore study is the selection of the modeling approach. This choice is dictated by the available data and the specific research question.
Ligand-Based vs. Structure-Based Modeling
There are two primary pathways for developing a pharmacophore model:
-
Ligand-Based Modeling: This approach is utilized when the three-dimensional structure of the biological target is unknown or unreliable.[4] It relies on a set of known active ligands, from which common chemical features and their spatial arrangements are extracted to build a consensus hypothesis.[7][16] The core assumption is that molecules with similar biological activity share common binding features.
-
Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this method is preferred.[16][17] The model is derived directly from the key interaction points within the receptor's binding site, creating a "negative image" of the features a ligand must possess to bind effectively.[3][18]
Expert Insight: For a novel target or when dealing with a well-characterized series of active ethyl oxadiazolyl piperidine derivatives without a co-crystal structure, the ligand-based approach is the most logical and powerful starting point. It allows us to leverage existing structure-activity relationship (SAR) data to build a predictive model that encapsulates the essential features for bioactivity.
Key Pharmacophoric Features
Our analysis will focus on identifying a specific constellation of features. These are the fundamental units of molecular recognition.[1][16]
-
Hydrogen Bond Acceptor (HBA): Typically an electronegative atom (like oxygen or nitrogen) with a lone pair of electrons. The ether oxygen of the ethyl group and the nitrogen atoms of the oxadiazole ring are potential HBAs.
-
Hydrogen Bond Donor (HBD): An electropositive hydrogen atom attached to an electronegative atom. The N-H of a secondary piperidine could act as an HBD.
-
Hydrophobic (HY): Non-polar groups, such as alkyl chains or the ethyl group, that can engage in van der Waals interactions.
-
Aromatic Ring (AR): A planar, cyclic, conjugated system. The oxadiazole ring itself, or other aromatic substituents, can participate in π-π stacking or other aromatic interactions.
-
Positive/Negative Ionizable (PI/NI): Groups that can carry a formal charge at physiological pH, such as a basic piperidine nitrogen (PI) or an acidic moiety.
Caption: Overview of the ligand-based pharmacophore modeling workflow.
Part 3: The Cornerstone of Trustworthiness - Rigorous Validation
A pharmacophore model is scientifically meaningless without rigorous validation. [19]This process ensures the model is not a result of chance and possesses true predictive power for new chemical entities. [20]
Protocol 3: Pharmacophore Hypothesis Validation
-
Test Set Validation: The most crucial step. The generated hypotheses are used to screen the Test Set (which was not used in model creation). A good model should correctly classify the majority of the test actives as "hits" and the majority of the test inactives as "non-hits". [16][21]2. Decoy Set Screening: To assess the model's specificity, screen it against a large, curated database of "decoy" molecules. These are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the actives but are assumed to be inactive against the target. A robust model should have a low hit rate for decoys, demonstrating high enrichment of true actives. [19][21]3. Fischer's Randomization Test: This statistical method validates the model's relevance. It involves generating multiple models from shuffled training sets where activity labels have been randomized. The original model's score should be significantly better than the scores of the randomized models, providing a confidence level (e.g., 95%) that the correlation is not accidental. [20][21]4. Receiver Operating Characteristic (ROC) Curve: Plot the True Positive Rate against the False Positive Rate from the decoy set screening. The Area Under the Curve (AUC) provides a quantitative measure of the model's ability to distinguish between actives and inactives. An AUC of 1.0 represents a perfect model, while 0.5 indicates random chance. [20][19]
Data Presentation: Validation Metrics
The results of the validation process should be summarized clearly.
| Metric | Value | Interpretation |
| Test Set Actives Identified | 18 / 20 (90%) | High sensitivity; the model correctly identifies most active compounds it hasn't seen before. |
| Test Set Inactives Rejected | 45 / 50 (90%) | High specificity; the model correctly rejects most inactive compounds. |
| Güner-Henry (GH) Score | 0.85 | A value > 0.7 indicates a very good model that balances hit retrieval and active enrichment. |
| Enrichment Factor (EF 1%) | 65 | The model finds 65 times more actives in the top 1% of a screened database than a random selection would. |
| ROC AUC | 0.92 | Excellent discriminatory power between active and decoy molecules. |
| Fischer Test Confidence | 99% | There is a 99% probability that the model's correlation is not due to chance. |
Table 1: Hypothetical validation results for a robust pharmacophore model.
Caption: The multi-faceted workflow for rigorous pharmacophore model validation.
Part 4: Applications in Drug Discovery
A validated pharmacophore model is a powerful query tool for accelerating the discovery process.
-
Virtual Screening: The primary application is to use the 3D pharmacophore model as a filter to rapidly screen massive virtual databases containing millions or even billions of compounds. [6][7][22]This process is computationally inexpensive compared to methods like molecular docking and can quickly identify novel scaffolds that match the essential binding features. [18]* Lead Optimization: The model provides a clear blueprint of the essential features required for activity. Medicinal chemists can use this to guide the modification of existing lead compounds, ensuring that new analogs retain or improve interactions with the target, thereby enhancing potency and selectivity. [7][16]* Scaffold Hopping: By defining the interaction features rather than the underlying chemical structure, pharmacophore screening is excellent for scaffold hopping—finding new core structures that present the same pharmacophoric features and thus have a high probability of being active.
-
3D-QSAR Foundation: A well-aligned set of ligands based on a pharmacophore model is the ideal starting point for developing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which can provide even more detailed predictions of compound potency. [1][23]
Conclusion
The pharmacophore analysis of ethyl oxadiazolyl piperidine derivatives, when executed with scientific rigor, is a cornerstone of modern, rational drug design. By following a structured workflow that emphasizes strategic planning, meticulous data curation, and, most critically, multi-faceted validation, researchers can move beyond simple data fitting to create truly predictive models. This in-depth approach transforms the abstract concept of a pharmacophore into a tangible, high-impact tool capable of identifying novel, high-quality lead candidates and intelligently guiding their optimization into next-generation therapeutics.
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The Biological Potential of 1,3,4-Oxadiazole Substituted Piperidines: A Technical Guide
Topic: Biological Potential of 1,3,4-Oxadiazole Substituted Piperidines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fusion of 1,3,4-oxadiazole and piperidine pharmacophores represents a strategic approach in modern medicinal chemistry, leveraging the concept of "molecular hybridization" to overcome drug resistance and improve pharmacokinetic profiles. This guide analyzes the structural rationale, therapeutic applications, and mechanistic pathways of these hybrid molecules.
The 1,3,4-oxadiazole ring acts as a metabolically stable bioisostere for carboxylic acids, esters, and amides, enhancing hydrogen bonding capability and water solubility. The piperidine moiety, a lipophilic nitrogenous heterocycle, is a privileged structure found in numerous FDA-approved drugs (e.g., Donepezil, Fentanyl), often dictating receptor affinity and blood-brain barrier (BBB) permeability. Their combination has yielded potent lead compounds, particularly in neurodegenerative diseases (Alzheimer's) , oncology , and antimicrobial resistance .
Structural Rationale & Pharmacophore Design[1]
The synergy of this hybrid scaffold relies on three structural domains:
-
The Piperidine Head: Provides basicity and lipophilicity, facilitating interaction with the anionic sites of enzymes (e.g., AChE) or intercalation into DNA.
-
The 1,3,4-Oxadiazole Core: Functions as a rigid linker and hydrogen bond acceptor/donor, orienting the side chains for optimal receptor fitting. It also improves metabolic stability compared to hydrolyzable ester/amide linkers.
-
The Aryl/Heteroaryl Tail: Modulates selectivity (e.g., COX-2 vs. COX-1) and potency via hydrophobic interactions.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical SAR points for this hybrid scaffold.
Caption: Structural dissection of the Piperidine-Oxadiazole hybrid, highlighting key regions for modification to tune biological activity.
Therapeutic Applications
Neurodegeneration: Alzheimer’s Disease (AD)
This is arguably the most promising niche for piperidine-oxadiazole hybrids.
-
Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1][2][3][4]
-
Mechanism: The piperidine ring mimics the quaternary ammonium of acetylcholine, binding to the Catalytic Anionic Site (CAS) . The N-benzyl substituent (often added to the piperidine nitrogen) extends to the Peripheral Anionic Site (PAS) , preventing AChE-induced Amyloid-beta (Aβ) aggregation.
-
Key Finding: N-benzylpiperidine-1,3,4-oxadiazole hybrids (e.g., Compound 6g from recent literature) have shown dual inhibition of AChE and BACE-1, along with antioxidant properties, effectively crossing the BBB.
Oncology: Targeted Cytotoxicity
-
Targets: EGFR, VEGFR, and Focal Adhesion Kinase (FAK).
-
Mechanism: Mannich bases of 1,3,4-oxadiazoles incorporating piperidine moieties have demonstrated significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer lines.[5] The piperidine ring often enhances cellular uptake, while the oxadiazole core interacts with the ATP-binding pocket of kinases.
-
Insight: Substitution with electron-withdrawing groups (e.g., 4-chlorophenyl) on the oxadiazole ring significantly enhances antiproliferative activity by stabilizing the drug-receptor complex.
Antimicrobial & Anti-inflammatory[7][8][9][10]
-
Antimicrobial: Piperidine-linked oxadiazoles have shown efficacy against MRSA and E. coli. The mechanism involves inhibition of DNA gyrase , where the piperidine moiety interacts with the enzyme's active site residues.
-
Anti-inflammatory: These hybrids act as selective COX-2 inhibitors .[6] The 1,3,4-oxadiazole ring replaces the carboxylic acid group of traditional NSAIDs (like ibuprofen), reducing gastric ulceration risks while maintaining anti-inflammatory potency.[7]
Mechanistic Pathways & Signaling
Understanding the dual-inhibition pathway in Alzheimer's therapy is critical for optimizing these compounds.
Caption: Dual-target mechanism of Piperidine-Oxadiazole hybrids in Alzheimer's pathology, inhibiting both cholinergic deficit and amyloid plaque formation.
Detailed Experimental Protocols
Synthesis: Oxidative Cyclization & Mannich Reaction
This protocol describes the synthesis of a Mannich base derivative, a common route for introducing the piperidine moiety.
Reagents: Carboxylic acid hydrazide, Carbon disulfide (CS2), Potassium hydroxide (KOH), Piperidine, Formaldehyde.
Step 1: Synthesis of 1,3,4-Oxadiazole-2-thione
-
Dissolve the hydrazide (0.01 mol) in ethanol (50 mL).
-
Add KOH (0.015 mol) and CS2 (0.02 mol).
-
Reflux the mixture for 6–8 hours until evolution of H2S ceases.
-
Concentrate the solvent, dilute with water, and acidify with dilute HCl.
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
Step 2: Mannich Reaction (Introduction of Piperidine)
-
Dissolve the 1,3,4-oxadiazole-2-thione (0.01 mol) in ethanol.
-
Add Formaldehyde (37%, 1.5 mL) and stir for 1 hour.
-
Add Piperidine (0.01 mol) dropwise with vigorous stirring.
-
Stir at room temperature for 4–6 hours (monitor via TLC).
-
Filter the solid product, wash with cold ethanol, and recrystallize.
Validation:
-
IR Spectroscopy: Look for disappearance of SH stretch (approx. 2500 cm⁻¹) and appearance of C-N stretch.
-
1H NMR: Confirm the presence of methylene protons (-N-CH2-N-) as a singlet around 4.5–5.0 ppm and piperidine ring protons (1.4–2.6 ppm).
Bioassay: Ellman’s Method (AChE Inhibition)
To validate the neuroprotective potential.
-
Preparation: Dissolve test compounds in DMSO. Prepare enzyme solution (AChE from electric eel) and substrate (Acetylthiocholine iodide, ATChI).
-
Incubation: Mix 20 µL of enzyme solution, 20 µL of test compound, and 140 µL of phosphate buffer (pH 8.0) in a 96-well plate. Incubate at 25°C for 15 minutes.
-
Reaction: Add 10 µL of DTNB (Ellman’s reagent) and 10 µL of ATChI.
-
Measurement: Monitor absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculation: Determine % Inhibition =
. Calculate IC50 using non-linear regression.
Quantitative Data Summary
Table 1: Comparative Biological Activity of Selected Piperidine-Oxadiazole Hybrids
| Compound Class | Target | Cell Line / Strain | Activity (IC50 / MIC) | Reference |
| N-Benzylpiperidine-Oxadiazole | AChE (Alzheimer's) | In vitro enzyme | 0.027 µM (IC50) | [1, 2] |
| Mannich Base (Piperidine) | Cytotoxicity | MCF-7 (Breast Cancer) | 1.18 µM (IC50) | [3] |
| Piperidine-Linked Hybrid | Antimicrobial | S. aureus (MRSA) | 4–8 µg/mL (MIC) | [4] |
| Oxadiazole-Piperidine | COX-2 (Inflammation) | RAW264.7 Cells | 0.04 µM (IC50) | [5] |
Future Outlook
The field is moving towards Multi-Target Directed Ligands (MTDLs) . The structural flexibility of the piperidine-oxadiazole scaffold allows for the attachment of third-generation pharmacophores (e.g., nitric oxide donors or metal chelators) to address complex pathologies like multifactorial Alzheimer's disease or drug-resistant tuberculosis.
References
-
Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. Available at: [Link]
-
Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules (MDPI). Available at: [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. Available at: [Link]
-
New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available at: [Link]
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- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine in Organic Solvents
Intended Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and manufacturing to bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for determining and understanding the solubility profile of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry.[4][5][6][7] Due to the absence of publicly available solubility data for this specific molecule, this document establishes a robust, scientifically-grounded methodology for its characterization. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and discuss the interpretation of the resulting data in the context of drug development.
Introduction: The Significance of Solubility Profiling
The journey of a new chemical entity (NCE) from laboratory discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage failures.[3][8] Among these properties, solubility is arguably one of the most critical. It dictates the maximum concentration a compound can achieve in a solution, which is a prerequisite for absorption and subsequent systemic circulation.[9]
1.1. Profile of the Target Compound: this compound
Our subject molecule combines two important heterocyclic scaffolds:
-
1,3,4-Oxadiazole: This five-membered ring is a bioisostere for amide and ester groups, often incorporated into drug candidates to improve metabolic stability, lipophilicity, and receptor binding interactions.[5][10][11] The 1,3,4-oxadiazole moiety is a common feature in compounds explored for a wide array of therapeutic applications, including anticancer and antimicrobial activities.[12][13]
-
Piperidine: As one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, the piperidine ring is a cornerstone of modern medicinal chemistry.[4][14][15] Its incorporation can modulate key pharmacokinetic properties like lipophilicity and metabolic stability.[14][16]
The combination of a polar, hydrogen-bond accepting oxadiazole ring with a more flexible, basic piperidine ring and a nonpolar ethyl group suggests a nuanced solubility behavior that requires empirical determination across a spectrum of solvents.
1.2. Why Organic Solvents Matter
While aqueous solubility is paramount for bioavailability, understanding a compound's solubility in organic solvents is crucial for:
-
Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the manufacturing of an API.[17]
-
Formulation Development: Organic solvents are often used in formulation processes such as spray drying, granulation, and the preparation of amorphous solid dispersions to enhance the solubility of poorly water-soluble drugs.[18]
-
Analytical Method Development: Solubility data guides the choice of mobile phases in chromatographic techniques like HPLC.
-
Crystallization Studies: The choice of solvent is a cornerstone of crystallization development, influencing polymorph control, crystal morphology, and impurity purging.[19]
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the guiding tenet of solubility. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, we can anticipate the following interactions:
-
Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the oxadiazole ring and the nitrogen of the piperidine ring. Dipole-dipole interactions are also significant. We would predict moderate to good solubility in these solvents.
-
Aprotic Polar Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors and participate in strong dipole-dipole interactions, likely leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents, driven primarily by weaker van der Waals forces interacting with the ethyl group and the hydrocarbon portions of the piperidine ring.
-
Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can act as weak hydrogen bond acceptors, suggesting intermediate solubility.
Caption: Predicted interactions between the compound and different solvent classes.
Methodology: The Equilibrium Shake-Flask Method
To obtain definitive thermodynamic solubility data, the shake-flask method remains the gold standard.[20] It is a robust technique that measures the equilibrium solubility of a compound, representing the true saturation point under specific conditions.[21] This protocol is adapted from guidelines established by organizations like the OECD.[22][23]
3.1. Materials and Equipment
-
This compound (purity >99%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with solvents)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of each selected organic solvent to the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation is required to achieve a clear supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent to ensure repeatability.[22]
Caption: Workflow for the shake-flask equilibrium solubility determination.
Hypothetical Solubility Profile
The following table presents a hypothetical but scientifically plausible solubility profile for this compound at 25 °C, based on the theoretical principles discussed.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Classification |
| Hexane | Nonpolar | 0.1 | < 0.1 | Very Sparingly Soluble |
| Toluene | Nonpolar | 2.4 | 1.5 | Sparingly Soluble |
| Dichloromethane | Chlorinated | 3.1 | 25 | Soluble |
| Acetone | Polar Aprotic | 5.1 | > 100 | Freely Soluble |
| Ethanol | Polar Protic | 5.2 | 85 | Soluble |
| Methanol | Polar Protic | 6.6 | 95 | Soluble |
| Water | Polar Protic | 10.2 | < 0.5 | Sparingly Soluble |
Discussion of Results:
The hypothetical data aligns with our theoretical predictions. The compound exhibits poor solubility in nonpolar solvents like hexane, where interactions are minimal. As solvent polarity increases, so does solubility. The high solubility in polar aprotic (Acetone) and polar protic (Ethanol, Methanol) solvents highlights the dominant role of dipole-dipole interactions and hydrogen bonding with the heterocyclic rings. The limited aqueous solubility is typical for many drug candidates with significant nonpolar character and underscores the importance of formulation strategies for potential oral delivery.[1][3]
Practical Implications in Drug Development
-
Process Chemistry: The high solubility in solvents like acetone and ethanol suggests they could be excellent candidates for reaction media or for purification via crystallization, potentially by using a less effective solvent like toluene or hexane as an anti-solvent.[17][24]
-
Formulation Science: The low aqueous solubility indicates that for an oral dosage form, formulation technologies such as micronization, salt formation (targeting the basic piperidine nitrogen), or the creation of amorphous solid dispersions using a soluble carrier would be necessary to improve the dissolution rate and bioavailability.
-
Toxicology: The choice of solvents for preclinical toxicology studies is critical. The solubility data allows for the selection of appropriate vehicles to achieve the required dosing concentrations. Regulatory bodies classify solvents based on toxicity, with Class 3 solvents like ethanol and acetone being preferred over Class 2 solvents like dichloromethane.[24]
Conclusion
This guide has outlined a comprehensive, scientifically rigorous approach to determining and interpreting the organic solvent solubility profile of this compound. By combining theoretical analysis with the gold-standard shake-flask experimental methodology, researchers and drug development professionals can generate the critical data needed to guide synthesis, purification, formulation, and analytical development. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a fundamental pillar of successful drug development, enabling informed decisions that save time, reduce costs, and ultimately increase the probability of bringing a new therapeutic to patients in need.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Google Scholar.
- Choosing the Right Solvent for Drug Manufacturing. (2025, April 22). Purosolv.
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- Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (2023, September 15). Google Scholar.
- The Importance of Solubility for New Drug Molecules. (2020, May 11). Google Scholar.
- Solvent selection methodology for pharmaceutical processes: Solvent swap. DTU Research Database.
- Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences.
- Improving solubility and accelerating drug development. Veranova.
- Analogues of Piperidine for Drug Design. Enamine.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20). Books.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Google Scholar.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Publications.
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- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 13). Journal of Pharma and Biomedics.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23). OECD.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (2025, August 18). ResearchGate.
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- PARTITION COEFFICIENT. OECD.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- OECD n°120 : Dissolution behaviour in the laboratory. (2024, May 13). Analytice.
- High-accuracy water solubility determination using logK. KREATiS.
- Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. epa nepis.
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- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. (2022, March 25). MDPI.
- Ethyl 2-(5-methyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate. ChemScene.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023, May 29). PMC.
- Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica.
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Physicochemical Profiling & Ro5 Compliance: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Executive Summary
Verdict: High-Quality Fragment / Lead-Like Candidate
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine presents as a highly compliant "Lead-like" scaffold rather than a finished drug candidate. With a molecular weight of ~181 Da and high polarity relative to its size, it passes all Lipinski Rule of Five (Ro5) criteria with zero violations. Its structural architecture—combining a basic piperidine amine with a stable 1,3,4-oxadiazole bioisostere—offers significant vectors for derivatization. This guide analyzes its physicochemical profile, rule compliance, and outlines the experimental protocols required for validation.
Molecular Architecture & Physicochemical Profiling
To perform a valid Ro5 analysis, we must first establish the structural identity and calculated properties of the molecule.
Structure Definition:
-
Core: Piperidine ring (saturated, six-membered N-heterocycle).[1]
-
Pendant: 1,3,4-Oxadiazole ring attached at the piperidine C2 position.
-
Tail: Ethyl group attached at the oxadiazole C5 position.
-
Chirality: The C2 position of the piperidine is a chiral center. Unless specified as (R) or (S), this analysis assumes the racemate.
Table 1: Calculated Physicochemical Properties
Calculations based on canonical SMILES: CCC1=NN=C(O1)C2CCCCN2
| Property | Value | Unit | Method/Notes |
| Molecular Formula | - | - | |
| Molecular Weight (MW) | 181.23 | g/mol | Pass (< 500) |
| cLogP | 0.8 – 1.2 | - | Consensus prediction (lipophilic/hydrophilic balance) |
| H-Bond Donors (HBD) | 1 | count | Piperidine -NH |
| H-Bond Acceptors (HBA) | 4 | count | Oxadiazole N(2), O(1) + Piperidine N(1) |
| Rotatable Bonds | 2 | count | Ethyl-Oxadiazole, Oxadiazole-Piperidine |
| TPSA | ~51.0 | Ų | Topological Polar Surface Area |
| pKa (Base) | ~10.5 - 11.0 | - | Piperidine nitrogen (highly basic) |
Lipinski’s Rule of Five Analysis[3][4][5][6][7][8]
Lipinski’s rules are designed to predict oral bioavailability by filtering out molecules with poor permeation or solubility. This molecule is analyzed against the four core criteria.
Criterion 1: Molecular Weight ≤ 500 Da[3]
-
Result: PASS (181.23 Da)
-
Analysis: The molecule is significantly below the 500 Da threshold. In drug discovery, this classifies it as "Fragment-like" (Rule of Three compliant). This is advantageous, as it leaves ample "molecular space" to add functional groups to improve potency without exceeding the MW limit in later optimization stages.
Criterion 2: LogP (Lipophilicity) ≤ 5
-
Result: PASS (~1.1)
-
Analysis: A LogP near 1.0 indicates a balanced profile. It is lipophilic enough to cross cell membranes passively but hydrophilic enough to remain soluble in aqueous blood plasma.
-
Critical Nuance: Because the piperidine nitrogen is basic (pKa ~11), at physiological pH (7.4), this molecule will exist primarily in its protonated (cationic) form. Therefore, LogD7.4 (Distribution coefficient at pH 7.4) is a more relevant metric than LogP for predicting actual biological behavior. The LogD7.4 will be significantly lower (more negative) than the LogP, suggesting high aqueous solubility but potentially reduced passive permeability unless mediated by transporters.
Criterion 3: Hydrogen Bond Donors (HBD) ≤ 5
-
Result: PASS (1)
-
Analysis: The single secondary amine (NH) on the piperidine ring acts as the donor. This low count favors membrane permeability.
Criterion 4: Hydrogen Bond Acceptors (HBA) ≤ 10
-
Result: PASS (4)
-
Analysis: The oxadiazole ring provides significant electron density. The N-N=C-O system is a classic ester bioisostere, providing acceptor points for hydrogen bonding with protein targets without the metabolic instability of an ester.
Visualization: Ro5 Decision Tree
The following diagram illustrates the logical flow of the Ro5 assessment for this specific molecule.
Caption: Logical flow verifying Ro5 compliance. The molecule passes all gates, classifying it as a high-quality chemical starting point.
Structural Activity Relationship (SAR) & Bioisosterism
Understanding why this structure is valuable extends beyond simple numbers.
-
The 1,3,4-Oxadiazole Scaffold:
-
Bioisostere: This ring is a proven bioisostere for carboxylic acids and esters. It mimics the planar geometry and H-bond acceptor capabilities of these groups but offers superior metabolic stability (resistance to hydrolysis by esterases).
-
Pi-Stacking: The aromatic nature allows for
stacking interactions with aromatic residues (Phe, Tyr, Trp) in the target protein binding pocket.
-
-
The Piperidine Ring:
-
Solubility Handle: The basic nitrogen ensures high solubility in acidic media (stomach) and compatibility with formulation as a salt (e.g., Hydrochloride salt).
-
Vector for Growth: The secondary amine is a perfect "handle" for synthetic expansion. It can be readily alkylated, acylated, or sulfonated to build larger, more potent libraries.
-
Experimental Validation Protocols
Theoretical calculations must be validated experimentally. Below are the two critical protocols for verifying the "D" (Distribution) and "S" (Solubility) of the analysis.
Protocol A: Shake-Flask Method for LogP/LogD Determination
The "Gold Standard" for lipophilicity.[2]
Objective: Determine the partition coefficient between n-octanol and aqueous buffer.
Reagents:
-
n-Octanol (HPLC grade, pre-saturated with buffer).
-
Phosphate Buffered Saline (PBS) pH 7.4 (pre-saturated with octanol).
-
Test Compound (this compound).
Workflow:
-
Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated n-octanol.
-
Equilibration: Mix 1 mL of the octanol-compound solution with 1 mL of pre-saturated PBS in a glass vial.
-
Agitation: Shake mechanically for 24 hours at 25°C to reach equilibrium.
-
Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
Quantification: Remove aliquots from both the octanol (top) and aqueous (bottom) phases.
-
Analysis: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
Protocol B: Kinetic Solubility Assay
High-throughput estimation of solubility.
Workflow:
-
Prepare a 10 mM stock solution of the compound in DMSO.[2]
-
Spike 5 µL of stock into 495 µL of PBS (pH 7.4) to reach a target concentration of 100 µM (2% DMSO final).
-
Incubate for 24 hours with shaking.
-
Filter the solution using a 0.45 µm PVDF filter plate to remove precipitate.
-
Analyze the filtrate via HPLC-UV.
-
Compare the peak area to a standard calibration curve of the compound fully dissolved in DMSO/Buffer.
Visualization: Experimental Workflow
Caption: Step-by-step Shake-Flask protocol for determining lipophilicity.
References
-
Lipinski, C. A., et al. (1997).[3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4][5] Advanced Drug Delivery Reviews, 23(1-3), 3-25. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[4][5][6][7] Scientific Reports, 7, 42717.[7] Link
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing. Link
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- 6. SwissADME [swissadme.ch]
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An In-Depth Technical Guide to Investigating Potential Therapeutic Targets for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Abstract
The compound 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine represents a compelling molecular architecture, wedding two scaffolds of profound significance in medicinal chemistry: the 1,3,4-oxadiazole ring and the piperidine moiety. The 1,3,4-oxadiazole core is a "privileged" structure, known for its metabolic stability and broad biological activities, including anticancer, anti-inflammatory, and neurological applications.[1][2][3] Concurrently, the piperidine ring is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, prized for its favorable pharmacokinetic properties and its frequent role in agents targeting the central nervous system (CNS).[4][5][6] Given the absence of extensive biological data for this specific hybrid, this guide outlines a systematic, evidence-driven strategy for the identification and validation of its potential therapeutic targets. We will proceed from in silico predictive modeling to robust in vitro and cell-based assays, focusing on the most promising therapeutic areas suggested by the compound's constituent pharmacophores: neurodegenerative disease, oncology, and inflammation.
Compound Profile and In Silico Druglikeness Assessment
Before committing to resource-intensive wet-lab experiments, an initial computational assessment is critical to predict the compound's fundamental physicochemical properties and its potential to act as a drug. This step serves as a foundational filter, guiding the prioritization of subsequent biological assays.
Core Structural Rationale
The molecule's design intrinsically suggests several therapeutic avenues. The piperidine scaffold is a key feature in many CNS-active drugs due to its ability to confer properties necessary for crossing the blood-brain barrier (BBB).[7] The 1,3,4-oxadiazole ring is a versatile bioisostere for amide and ester groups, enhancing metabolic stability and often participating in key hydrogen bonding interactions with biological targets.[8] This combination strongly implies potential utility in neurological disorders, while the broad activities of both scaffolds also support exploration in oncology and inflammation.[1][5][7]
Predicted Physicochemical Properties
A standard panel of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using computational tools like SwissADME or QikProp. These predictions provide a preliminary assessment of the compound's "druglikeness."
| Property | Predicted Value | Implication for Target Prioritization |
| Molecular Weight | ~209.26 g/mol | Excellent; well within Lipinski's Rule of Five (<500). |
| LogP (Lipophilicity) | 1.5 - 2.5 (Est.) | Optimal range for BBB penetration and cell permeability. |
| H-Bond Donors | 1 (Piperidine N-H) | Favorable for target binding and solubility. |
| H-Bond Acceptors | 3 (Oxadiazole N, O) | Favorable for target binding and solubility. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų (Est.) | Suggests good oral bioavailability and cell permeability. |
| BBB Permeation | Predicted: Yes | High priority for CNS targets. |
Note: These values are estimates and require experimental verification.
Target Hypothesis I: Neurological Disorders - A Multi-Target Strategy for Alzheimer's Disease
Rationale: The confluence of a CNS-penetrant piperidine scaffold with a 1,3,4-oxadiazole moiety, known to be present in inhibitors of key neurological enzymes, makes this the most compelling initial therapeutic area to investigate.[7][9][10] Specifically, molecular hybrids of N-benzylpiperidine and 1,3,4-oxadiazole have demonstrated multi-target efficacy against Alzheimer's disease (AD) by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-secretase-1 (BACE-1).[11][12]
Proposed Primary Targets
-
Acetylcholinesterase (AChE): Inhibition of AChE is a cornerstone of current AD therapy, aiming to increase acetylcholine levels in the brain.
-
Monoamine Oxidase A & B (MAO-A & MAO-B): These enzymes are involved in the degradation of neurotransmitters, and their inhibition is a therapeutic strategy for both depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[9][13]
Experimental Validation Workflow: Enzyme Inhibition Assays
The following diagram and protocol outline the process for screening the compound against these primary neurological targets.
Caption: Workflow for primary screening against neurological enzyme targets.
Detailed Protocol: AChE Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 15 mM.
-
Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.
-
Dissolve human recombinant AChE in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and create a serial dilution series.
-
-
Assay Procedure (96-well plate):
-
To each well, add 25 µL of the test compound dilution (or DMSO for control).
-
Add 125 µL of the DTNB solution.
-
Add 25 µL of the ATCI solution.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Target Hypothesis II: Oncology
Rationale: Both the 1,3,4-oxadiazole and piperidine scaffolds are integral to numerous anticancer agents.[1][7] 1,3,4-oxadiazole derivatives have been reported to inhibit a wide range of cancer-related targets and exhibit antiproliferative activity against various cancer cell lines.[14][15][16] Piperidine derivatives are found in kinase inhibitors and other cytotoxic agents.[7][17]
Proposed Primary Targets
-
Cell Viability/Proliferation: A general screen against a panel of cancer cell lines is the most effective starting point.
-
Kinase Inhibition: The piperazine ring, structurally related to piperidine, is a well-known "privileged structure" in kinase inhibitors, suggesting this as a potential mechanism.[7]
Experimental Validation Workflow: Cell-Based Assays
Caption: Tiered screening approach for identifying anticancer activity.
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Culture selected cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.[17]
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound (or vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.[18]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the vehicle control.
-
Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Target Hypothesis III: Inflammatory Pathways
Rationale: Chronic inflammation is a key driver of numerous diseases. 1,3,4-oxadiazole derivatives have been successfully developed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[19] This presents a well-defined and highly plausible mechanism of action.
Proposed Primary Targets
-
Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2): Key enzymes in the prostaglandin synthesis pathway.
-
5-Lipoxygenase (5-LOX): The rate-limiting enzyme in the biosynthesis of leukotrienes.
Experimental Validation: In Vitro Enzyme Assays
A similar workflow to the neurological target validation can be employed, using commercially available COX-1/2 and 5-LOX inhibitor screening assay kits. These typically measure the peroxidase activity of COX or the production of leukotrienes for LOX. The goal is to determine IC50 values for each enzyme to assess potency and selectivity.
| Target Enzyme | Assay Principle | Potential Outcome |
| COX-1 / COX-2 | Colorimetric or Fluorometric measurement of prostaglandin production. | Determination of IC50 and COX-2 selectivity index. |
| 5-LOX | Measurement of leukotriene B4 or other downstream products. | Determination of IC50 for 5-LOX inhibition. |
Integrated Target Validation Strategy
The hypotheses above are not mutually exclusive. A successful drug discovery campaign requires an integrated approach to efficiently identify the most promising therapeutic application.
Caption: A tiered approach for efficient target validation and lead discovery.
Conclusion
While this compound is a novel chemical entity, its constituent scaffolds provide a strong, evidence-based foundation for directing a target discovery campaign. The physicochemical properties inferred from its structure, particularly its potential for CNS penetration, highlight neurological targets such as AChE and MAO as a high-priority avenue for investigation.[9][11] Concurrently, the well-documented anticancer and anti-inflammatory activities of 1,3,4-oxadiazole and piperidine derivatives provide robust secondary hypotheses that can be explored in parallel.[1][17][19] The systematic, tiered approach outlined in this guide, beginning with in silico analysis and progressing through targeted in vitro and cell-based assays, provides a comprehensive and resource-efficient roadmap for elucidating the therapeutic potential of this promising compound.
References
- Ahsan, M. J. (2022). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini Reviews in Medicinal Chemistry, 22(1), 164-197.
- Kharitonov, D. S., et al. (2022).
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
-
ResearchGate. (n.d.). Targets of 1,3,4‐oxadiazole derivatives against M. tuberculosis cell... [Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. [Link]
-
Naseem, S., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(26), 17785-17802. [Link]
-
Naseem, S., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances. [Link]
-
Journal of Cell Science & Therapy. (2016). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. [Link]
-
Singh, T., et al. (2019). Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience, 10(10), 4431-4449. [Link]
-
TMR. (2023). 1,3,4-oxadiazole – a bioactive scaffold for treating major depression-associated cognitive dysfunction. [Link]
-
ResearchGate. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. [Link]
-
Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. [Link]
-
Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link]
-
Springer. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
-
MDPI. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(24), 5928. [Link]
-
OUCI. (n.d.). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. [Link]
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- 1. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. longdom.org [longdom.org]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tmrjournals.com [tmrjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, A… [ouci.dntb.gov.ua]
- 17. nwmedj.org [nwmedj.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Chemical & Metabolic Stability of Ethyl-Substituted Oxadiazole Piperidines: A Technical Development Guide
The following technical guide is structured to provide an exhaustive analysis of the chemical and metabolic stability of ethyl-substituted oxadiazole piperidines. It synthesizes mechanistic organic chemistry with regulatory stability standards (ICH Q1A).
Executive Summary
Ethyl-substituted oxadiazole piperidines represent a privileged scaffold in medicinal chemistry, particularly for GPCR agonists and enzyme inhibitors. However, this dual-heterocycle system presents a dichotomy of stability challenges: the oxadiazole core (specifically the 1,2,4-isomer) is susceptible to nucleophilic ring-opening, while the piperidine moiety is a primary substrate for oxidative metabolism.
This guide provides a mechanistic breakdown of these failure modes and establishes a self-validating protocol for assessing their stability in early-phase drug development.
Structural Dynamics & Electronic Profiling
To predict stability, one must first deconstruct the electronic environment of the scaffold. The stability profile is heavily dependent on the specific isomer of the oxadiazole and the position of the ethyl substituent.
The Oxadiazole Core: 1,2,4- vs. 1,3,4-Isomers
The 1,2,4-oxadiazole ring is thermodynamically less stable than the 1,3,4-isomer due to the lower aromatic stabilization energy and the polarization of the C=N bond.
-
Vulnerability: The C5 position of the 1,2,4-oxadiazole is highly electrophilic.
-
Ethyl Substituent Effect: An ethyl group attached directly to the oxadiazole ring acts as a weak electron donor (inductive effect
). This donation increases electron density at the ring carbons, slightly stabilizing the ring against nucleophilic attack compared to electron-withdrawing groups (e.g., -CF3), which would accelerate hydrolysis.
The Piperidine Ring
The piperidine ring is chemically robust against hydrolysis but is the "metabolic soft spot" of the molecule.
-
Vulnerability: The nitrogen atom is prone to N-oxidation, and the
-carbons are targets for CYP450-mediated hydroxylation. -
N-Ethyl Liability: If the ethyl group is attached to the piperidine nitrogen (
-ethyl), it undergoes rapid oxidative -dealkylation, a major clearance pathway.
Degradation Pathways: Mechanistic Analysis
Chemical Hydrolysis (Base-Catalyzed Ring Opening)
The primary chemical degradation pathway for 1,2,4-oxadiazoles is base-catalyzed hydrolysis. Hydroxide ions attack the electrophilic C5 position, leading to ring cleavage and the formation of an acylguanidine intermediate.
Figure 1: Hydrolytic Degradation Mechanism of 1,2,4-Oxadiazole
Caption: The degradation cascade begins with nucleophilic attack at C5, breaking the N-O bond—the weakest link in the 1,2,4-oxadiazole system.
Metabolic Oxidation (Microsomal Stability)
In biological systems, the piperidine ring dominates the degradation profile. The ethyl group, if
Figure 2: Metabolic Fate of N-Ethyl Piperidine Oxadiazoles
Caption: Metabolic oxidation primarily targets the piperidine nitrogen and adjacent carbons. N-dealkylation is often the rate-limiting clearance step.
Validated Assessment Protocols (The "How")
To ensure data integrity, stability studies must follow a "Self-Validating" approach where mass balance is tracked (degradants + parent = 100%).
Forced Degradation (Stress Testing)
Do not rely solely on standard ICH conditions. Use these scaffold-specific conditions to identify "soft spots."
Table 1: Optimized Stress Conditions for Oxadiazole-Piperidines
| Stress Type | Condition | Target Mechanism | Duration | Acceptance Criteria |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Amide/Ester linkages (if any), Piperidine protonation | 24-48 hrs | <5% degradation |
| Base Hydrolysis | 0.1 N NaOH, Ambient | CRITICAL: 1,2,4-Oxadiazole Ring Opening (C5 attack) | 4-8 hrs | Monitor closely; likely labile |
| Oxidation | 3% H₂O₂ | Piperidine N-Oxide formation | 2-4 hrs | Identify +16 Da adduct |
| Photostability | 1.2 million lux hours | Radical formation (Ethyl abstraction) | ICH Q1B | <2% degradation |
| Thermal | 60°C Dry Heat | Solid-state crystal stability | 7 days | Physical change only |
Analytical Method Strategy (LC-MS/MS)
-
Column: C18 or Phenyl-Hexyl (for better separation of aromatic degradants).
-
Mobile Phase: Avoid phosphate buffers if using MS. Use Ammonium Formate (pH 3.5) to stabilize the basic piperidine nitrogen.
-
Detection: Monitor UV (254 nm) for the oxadiazole core and MS (+ESI) for the non-chromophoric piperidine fragments.
Mitigation Strategies
If stability data indicates unacceptable degradation, employ these structural modifications:
-
Isomer Switching: Replace the 1,2,4-oxadiazole with a 1,3,4-oxadiazole . The 1,3,4-isomer is significantly more resistant to hydrolytic ring opening due to its symmetry and higher aromatic character [1].
-
Deuteration: If the ethyl group is metabolically labile (high clearance), deuterate the methylene protons (
). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP-mediated dealkylation [2]. -
Steric Shielding: Introduce a methyl group adjacent to the oxadiazole attachment point on the piperidine ring. This creates steric hindrance that protects the oxadiazole-piperidine bond from enzymatic hydrolysis.
References
-
Bhatt, P. et al. (2020). Chemical Stability and Hydrolysis Mechanisms of 1,2,4- and 1,3,4-Oxadiazole Derivatives. Journal of Heterocyclic Chemistry.
-
Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis.
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Methodological & Application
Application Note: Synthesis Protocol for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Executive Summary & Mechanistic Rationale
The 1,3,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides 1. Synthesizing 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine presents a unique chemoselectivity challenge: the highly nucleophilic secondary amine of the piperidine ring must be suppressed to prevent uncontrolled polymerization during the activation of the carboxylic acid.
To achieve this, the synthesis begins with N-Boc-pipecolic acid . Traditional cyclodehydration protocols rely on harsh Lewis acids or chlorinating agents (e.g., POCl₃, SOCl₂), which rapidly degrade acid-sensitive protecting groups like the tert-butyloxycarbonyl (Boc) moiety 2. To circumvent this degradation, this protocol utilizes Propylphosphonic anhydride (T3P) . T3P is a remarkably mild, low-toxicity reagent that drives both the initial amide coupling and the subsequent dehydrative cyclization in a single, continuous "one-pot" operation without epimerizing the chiral α-carbon of the pipecolic acid [[3]](), [[4]]().
Reaction Optimization & Dehydrating Agent Selection
The choice of dehydrating agent dictates the survival of the Boc group and the overall yield. Table 1 summarizes the quantitative data driving the selection of T3P.
Table 1: Optimization of Cyclodehydration Conditions for N-Boc-Diacylhydrazine
| Dehydrating Agent | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| POCl₃ | Neat | 100 | <10% | Strong Lewis acidity causes complete Boc-deprotection and degradation 2. |
| Burgess Reagent | THF | 70 | 45% | Mild, but sterically hindered intermediate reduces cyclization efficiency. |
| TsCl / Et₃N | DCM | 25 | 60% | Sluggish reaction kinetics; requires strictly anhydrous conditions. |
| T3P (3.0 eq) | EtOAc | 80 | 85% | Promotes clean one-pot coupling and cyclodehydration with minimal epimerization 4. |
Synthetic Pathway Visualization
Figure 1: One-pot T3P-mediated synthesis and subsequent deprotection workflow.
Detailed Experimental Protocols
Step 4.1: One-Pot Synthesis of N-Boc-2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Causality Note: Ethyl acetate (EtOAc) is selected as the solvent because T3P is commercially supplied as a 50% solution in EtOAc, ensuring a homogenous reaction matrix. Furthermore, EtOAc's boiling point (77 °C) provides the perfect thermal ceiling to drive cyclodehydration without inducing thermal degradation of the Boc group.
Materials:
-
N-Boc-pipecolic acid: 10.0 mmol (2.29 g)
-
Propionohydrazide: 10.0 mmol (0.88 g)
-
N,N-Diisopropylethylamine (DIPEA): 30.0 mmol (5.2 mL)
-
T3P (50% wt in EtOAc): 30.0 mmol (17.8 mL)
-
Ethyl Acetate (EtOAc): 50 mL
Procedure:
-
Charge a 250 mL round-bottom flask with N-Boc-pipecolic acid, propionohydrazide, and 50 mL of EtOAc. Stir to dissolve.
-
Add DIPEA (3.0 eq) to the mixture. Rationale: DIPEA acts as an acid scavenger for the phosphonic acid byproducts generated by T3P, preventing premature Boc cleavage.
-
Cool the flask to 0–5 °C in an ice bath. Dropwise, add the T3P solution over 15 minutes to control the exothermic coupling phase.
-
Remove the ice bath and stir at 25 °C for 2 hours.
-
Self-Validating IPC 1: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete consumption of starting material and the appearance of the diacylhydrazine intermediate mass ([M+H]⁺ = 299.2 ).
-
Once coupling is confirmed, attach a reflux condenser and heat the reaction to 80 °C for 12 hours to drive the dehydrative cyclization.
-
Self-Validating IPC 2: Analyze via LC-MS. The intermediate peak must transition entirely to the cyclized product ([M+H]⁺ = 282.2 ).
-
Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 30 mL), water (30 mL), and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a viscous oil.
Step 4.2: Boc-Deprotection to Yield the Final Piperidine Core
Causality Note: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to cleanly cleave the Boc carbamate. The generation of isobutylene gas and CO₂ drives the reaction forward irreversibly.
Materials:
-
N-Boc-2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine: ~7.0 mmol (1.97 g)
-
Trifluoroacetic Acid (TFA): 10 mL
-
Dichloromethane (DCM): 40 mL
Procedure:
-
Dissolve the intermediate in DCM and cool to 0 °C.
-
Add TFA dropwise over 10 minutes.
-
Warm to 25 °C and stir for 2 hours.
-
Self-Validating IPC 3 (TLC): Spot the reaction on a silica TLC plate alongside the starting material. Elute with 10% MeOH in DCM. Stain the plate with Ninhydrin and heat. The starting material will remain faint, while the fully deprotected secondary amine will rapidly develop a vivid purple/blue spot , confirming complete deprotection.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to azeotropically remove residual TFA.
-
To isolate the free base, dissolve the resulting TFA salt in 30 mL DCM and wash with 1M aqueous NaOH (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield this compound.
Analytical Characterization Data
Validation of the final synthesized free base should match the following spectral parameters:
-
LC-MS (ESI): Calculated for C₉H₁₅N₃O [M+H]⁺: 182.12; Found: 182.1 .
-
¹H NMR (400 MHz, CDCl₃): δ 3.90 (dd, J = 10.5, 3.2 Hz, 1H, piperidine C2-H), 3.15 (m, 1H, piperidine C6-Heq), 2.85 (q, J = 7.6 Hz, 2H, ethyl CH₂), 2.75 (m, 1H, piperidine C6-Hax), 2.50 (br s, 1H, NH, exchanges with D₂O), 2.10–1.40 (m, 6H, piperidine CH₂), 1.35 (t, J = 7.6 Hz, 3H, ethyl CH₃).
References
-
21,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC (2015).
-
3 Ilangovan, A., et al. T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences (2015).
-
4 Augustine, J. K., et al. Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron (2009).
-
1 Patel, K. D., et al. Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications (2014).
Sources
Application Note: Step-by-Step Preparation of Oxadiazole Derivatives from Piperidine Hydrazides
Executive Summary
This technical guide details the synthetic protocols for transforming piperidine hydrazides into 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for esters and amides while improving metabolic stability and lipophilicity. When fused or linked with a piperidine moiety—a pharmacophore found in numerous FDA-approved drugs (e.g., donepezil, fentanyl)—the resulting hybrid molecules often exhibit potent antimicrobial, anti-inflammatory, or anticancer profiles.
This guide focuses on two primary synthetic pathways:
-
Cyclodehydration via Phosphoryl Chloride (POCl₃) to yield 2,5-disubstituted-1,3,4-oxadiazoles.
-
Cyclization via Carbon Disulfide (CS₂) to yield 5-substituted-1,3,4-oxadiazole-2-thiones.
Strategic Synthetic Workflow
The transformation of piperidine hydrazides relies on the nucleophilic nature of the hydrazide nitrogen atoms. The choice of reagent dictates the substituent at the 2-position of the oxadiazole ring.
Visual Workflow: Pathway Selection
Figure 1: Decision tree for synthesizing oxadiazole derivatives based on desired functionalization.
Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Methodology: POCl₃-Mediated Cyclodehydration Target: Compounds where the oxadiazole ring is flanked by the piperidine core and an aryl/alkyl group.[1]
Mechanistic Insight
Phosphoryl chloride (POCl₃) serves a dual role: it acts as a solvent and a potent dehydrating agent. The reaction proceeds via the formation of an acyl hydrazide intermediate (if not pre-formed) or direct activation of the amide carbonyl oxygen, making it susceptible to intramolecular nucleophilic attack by the hydrazide nitrogen.
Mechanistic Pathway Diagram
Figure 2: Simplified mechanism of POCl₃ mediated cyclodehydration.
Experimental Protocol
Materials:
-
Piperidine-4-carbohydrazide (1.0 eq)
-
Substituted Benzoic Acid (1.0 eq)
-
Phosphoryl Chloride (POCl₃) (Excess, typically 5–10 mL per gram of reactant)
-
Sodium Bicarbonate (NaHCO₃)
-
Crushed Ice[2]
Step-by-Step Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place the piperidine hydrazide (0.01 mol) and the corresponding aromatic acid (0.01 mol).
-
Addition: Carefully add POCl₃ (10–15 mL) to the mixture.
-
Safety Note: Perform this in a fume hood. POCl₃ reacts violently with moisture.
-
-
Reflux: Heat the reaction mixture under reflux (approx. 100–110°C) for 4–8 hours.
-
Monitoring: Monitor progress via TLC (System: Methanol/DCM 1:9). Look for the disappearance of the starting hydrazide spot.
-
-
Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mass onto crushed ice (~200g) with vigorous stirring.
-
Critical Parameter: The hydrolysis of excess POCl₃ is highly exothermic. Add slowly to prevent splattering.
-
-
Neutralization: Neutralize the resulting suspension with solid NaHCO₃ or a 10% NaHCO₃ solution until pH ~8. The solid product will precipitate.
-
Isolation: Filter the precipitate using a Buchner funnel. Wash significantly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
Expected Yield: 60–85%
Protocol B: Synthesis of 1,3,4-Oxadiazole-2-thiones
Methodology: Carbon Disulfide (CS₂) Cyclization Target: Compounds featuring a free thiol (-SH) or thione (=S) group, useful for further functionalization (e.g., S-alkylation).
Mechanistic Insight
This reaction proceeds through a dithiocarbazate intermediate. In the presence of a strong base (KOH), the hydrazide nitrogen attacks CS₂, followed by ring closure and the elimination of H₂S upon acidification. These compounds exhibit thione-thiol tautomerism, though the thione form often predominates in the solid state.
Mechanistic Pathway Diagram
Figure 3: Mechanism of CS₂ mediated cyclization to oxadiazole-2-thione.
Experimental Protocol
Materials:
-
Piperidine-4-carbohydrazide (0.01 mol)
-
Carbon Disulfide (CS₂) (0.02 mol)
-
Potassium Hydroxide (KOH) (0.01 mol)
-
Ethanol (Absolute, 50 mL)
-
Dilute Hydrochloric Acid (10%)
Step-by-Step Procedure:
-
Salt Formation: Dissolve KOH (0.01 mol) in absolute ethanol (50 mL). Add the piperidine hydrazide (0.01 mol) and stir until dissolved.
-
Addition: Add CS₂ (0.02 mol) dropwise to the solution.
-
Safety Note: CS₂ is highly flammable and toxic. Use a fume hood.
-
-
Reflux: Heat the mixture under reflux for 6–10 hours. Evolution of H₂S gas (rotten egg smell) indicates the reaction is proceeding.
-
Scrubbing: It is good practice to route the condenser outlet into a bleach trap to neutralize H₂S.
-
-
Concentration: Distill off the excess solvent (ethanol) to reduce the volume by half.
-
Precipitation: Cool the mixture and pour it into ice-cold water.
-
Acidification: Acidify the solution dropwise with dilute HCl to pH 2–3. The product (oxadiazole-2-thione) will precipitate as a white or pale yellow solid.
-
Purification: Filter, wash with water, and recrystallize from ethanol.
Expected Yield: 65–80%
Analytical Characterization Guide
To validate the synthesis, compare the spectral data of the product against the starting hydrazide.
| Technique | Functional Group | Starting Material (Hydrazide) | Product (Oxadiazole Derivative) |
| IR (cm⁻¹) | NH / NH₂ | Prominent bands (3100–3400) | Absent (or single NH if thione form) |
| C=O (Amide) | Strong band (~1650–1690) | Absent (replaced by C=N) | |
| C=N (Ring) | Absent | 1600–1640 (Characteristic) | |
| C-O-C | Absent | 1000–1250 (Ether linkage) | |
| ¹H NMR | NH/NH₂ | Broad singlets (4.0–9.0 ppm) | Absent (Aromatic protons shift) |
| Piperidine | Multiplets (1.5–3.0 ppm) | Retained (shifts slightly) |
Critical Process Parameters (Troubleshooting)
-
Moisture Sensitivity (Method A): POCl₃ degrades rapidly in moist air. Ensure all glassware is oven-dried. If the yield is low, check the quality of POCl₃; it should be clear, not cloudy.
-
Temperature Control: In Method B, refluxing too vigorously can cause loss of CS₂ (low boiling point: 46°C). Ensure the condenser is efficient (use chilled water).
-
Work-up pH: When neutralizing after Method A, ensure the pH reaches ~8. If the solution remains acidic, the piperidine nitrogen may remain protonated, keeping the product water-soluble and reducing yield.
References
-
Review of Synthetic Methods: Glomb, T., & Wiatrak, B. (2023). 1,3,4-Oxadiazole derivatives: Synthesis, biological activity, and structure-activity relationship. Molecules , 28(12), 4766. Link
-
POCl3 Cyclization Protocol: Somani, R. R., et al. (2009).[1] Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Der Pharma Chemica , 1(1), 130-140.[1] Link
-
CS2/KOH Cyclization Protocol: Koparir, M., et al. (2013). Synthesis and biological activities of some new 1,3,4-oxadiazole-2-thione derivatives. Journal of Chemistry , 2013, Article ID 656105. Link
-
Piperidine-Oxadiazole Hybrids: Bala, S., et al. (2014). 1,3,4-Oxadiazole derivatives: Synthesis, characterization, antimicrobial potential, and computational studies. The Scientific World Journal , 2014. Link
-
Characterization Data: BenchChem. (2025).[3] Application Notes and Protocols for the Analytical Characterization of 1,3,4-Oxadiazole Derivatives. Link
Sources
Application Note: Strategic Cyclization Protocols for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Abstract & Strategic Overview
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine presents a classic chemoselective challenge: constructing a stable 1,3,4-oxadiazole heterocycle while preserving the integrity of the piperidine ring.
The critical variable in this synthesis is the chiral center at the piperidine C2 position . Standard harsh cyclodehydration conditions (e.g., POCl
This guide details three distinct protocols ranging from classical robust methods to modern, mild techniques designed to preserve stereochemistry.
Retrosynthetic Logic
The most efficient pathway involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, formed from
Figure 1: Retrosynthetic disconnection showing the core diacylhydrazine intermediate.
Reagent Selection Matrix
The choice of cyclization reagent dictates the yield, purity, and stereochemical integrity.
| Reagent | Mechanism | Conditons | Chiral Retention | Scalability | Recommended For |
| Burgess Reagent | Syn-elimination (mild) | Neutral, 50-70°C | Excellent | Low (Reagent cost) | Medicinal Chemistry (mg to g scale) , Chiral targets. |
| T3P (Propylphosphonic anhydride) | Activation/Dehydration | Mild Base, 0-80°C | Very Good | High | Process Chemistry , One-pot synthesis. |
| POCl | Acidic Dehydration | Reflux (100°C+) | Poor (Risk of racemization) | High | Non-chiral analogs or robust substrates. |
| I | Oxidative Cyclization | Mild, RT to 40°C | Good | Moderate | Alternative mild condition. |
Detailed Experimental Protocols
Protocol A: The "Precision" Method (Burgess Reagent)
Best for: Preserving the
Reagents:
-
Precursor:
-Boc-2-(2-propionylhydrazine-1-carbonyl)piperidine (1.0 equiv) -
Burgess Reagent (2.0 - 2.5 equiv)
-
Solvent: Anhydrous THF or DCM[1]
Step-by-Step:
-
Preparation: Dissolve the diacylhydrazine precursor (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under Nitrogen/Argon.
-
Addition: Add Burgess reagent (2.0 mmol) in one portion.
-
Reaction: Heat the mixture to 50–60°C. Monitor via TLC (typically 2–4 hours).
-
Checkpoint: The reaction is complete when the polar hydrazine spot disappears and a less polar oxadiazole spot appears.
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: The residue usually requires flash column chromatography (Hexanes/EtOAc) to remove the water-soluble amine byproducts.
Why this works: The reaction proceeds via a syn-elimination mechanism that does not generate strong acid or base intermediates, preventing epimerization at the alpha-carbon.
Protocol B: The "Green Process" Method (T3P)
Best for: Scalability and one-pot efficiency. Mechanism: T3P acts as a coupling agent to form the hydrazine and then, at elevated temperatures, drives the cyclodehydration.
Reagents:
- -Boc-Pipecolic acid (1.0 equiv)
-
Propionic hydrazide (1.1 equiv)
-
T3P (50% w/w in EtOAc, 2.0 - 3.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Solvent: Ethyl Acetate or Butyl Acetate
Step-by-Step:
-
Coupling: To a solution of
-Boc-pipecolic acid and DIPEA in EtOAc at 0°C, add T3P (1.5 equiv). Stir for 20 min. -
Hydrazide Addition: Add propionic hydrazide. Stir at RT for 1 hour to form the intermediate.
-
Cyclization: Add the second portion of T3P (1.5 equiv) and heat the reaction to reflux (approx. 75–80°C) for 8–12 hours.
-
Quench: Cool to RT. Carefully quench with water and saturated NaHCO
. -
Extraction: Separate organic layer, wash with brine, dry over Na
SO .
Why this works: T3P byproducts are water-soluble, simplifying the workup. The conditions are milder than POCl
Protocol C: The "Classic" Method (POCl )
Best for: Unprotected piperidine (or
Reagents:
Step-by-Step:
-
Setup: Place precursor in a flask. Add POCl
(5–10 mL per gram of substrate). -
Reaction: Reflux at 100–110°C for 4–6 hours.
-
Quench (Critical): Cool reaction mass. Pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Basify with NaOH or NH
OH to pH 8–9. -
Extraction: Extract with DCM or EtOAc.
Risk Factor: This method will cleave Boc protecting groups. If the target requires the free amine, this serves as a simultaneous cyclization/deprotection step.
Mechanism & Pathway Visualization
The following diagram illustrates the mechanistic divergence between the mild Burgess pathway and the thermal dehydration pathway.
Figure 2: Mechanistic pathways. Path A (Green) is preferred for chiral retention.
Troubleshooting & Critical Quality Attributes
Issue: Racemization at Piperidine C2
-
Symptom: Loss of optical rotation; enantiomeric excess (ee) degradation in chiral HPLC.
-
Cause: Enolization of the amide/hydrazide carbonyl adjacent to the chiral center, promoted by high heat or strong base/acid.
-
Solution: Switch to Protocol A (Burgess) . If using T3P, ensure temperature does not exceed 80°C and avoid excess strong base.
Issue: Incomplete Cyclization
-
Symptom: Persistence of hydrazine intermediate (polar spot on TLC).
-
Cause: Steric hindrance of the ethyl/piperidine groups preventing ring closure.
-
Solution: For Burgess, increase reagent to 3.0 equiv. For T3P, switch solvent to Butyl Acetate to allow higher reflux temperature (126°C), but monitor chirality closely.
Issue: N-Boc Deprotection
-
Symptom: Loss of Boc group (M-100 mass peak observed).
-
Cause: Acidic conditions (POCl
generates HCl). -
Solution: Strictly avoid POCl
. Use T3P with sufficient DIPEA buffering, or Burgess reagent (neutral).
References
-
Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015). "T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles."[6] Journal of Chemical Sciences.
-
Brain, C. T., & Paul, J. M. (1999). "Burgess reagent in the preparation of 1,3,4-oxadiazoles."[1][2][7] Synlett. (Standard reference for Burgess mechanism in oxadiazoles).
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles."[8] Tetrahedron Letters.
-
Jha, K. K., et al. (2022).[9] "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities." Journal of Chemical Reviews.
-
Fan, Y., et al. (2016).[10] "Iodine-Mediated Oxidative Cyclization of Acylhydrazones." Journal of Organic Chemistry.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ias.ac.in [ias.ac.in]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Application Note: Strategic Approaches to Ethyl Oxadiazole Ring Closure
Introduction: The Ethyl Oxadiazole Motif
In medicinal chemistry, the oxadiazole ring acts as a critical bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability and lipophilicity. The specific incorporation of an ethyl group (or alkyl chains generally) onto the oxadiazole core is frequently employed to modulate the solubility profile (LogP) and steric fit of a drug candidate within a binding pocket.
This guide details the synthesis of the two most relevant isomers:
-
1,3,4-Oxadiazoles: Symmetrical electron distribution; often synthesized via cyclodehydration of hydrazides.
-
1,2,4-Oxadiazoles: Asymmetrical; synthesized via condensation of amidoximes with carboxylic acid derivatives.
Part I: 1,3,4-Oxadiazole Ring Closure
Strategic Overview
The formation of the 1,3,4-oxadiazole ring typically proceeds through a diacylhydrazine intermediate.[1][2] The critical step is the cyclodehydration .[3] While historical methods utilized harsh dehydrating agents like phosphorus oxychloride (
Mechanism of Action (T3P Mediated)
The most robust modern method utilizes Propylphosphonic Anhydride (T3P) . T3P acts as both a coupling agent (forming the diacylhydrazine) and a cyclodehydration agent in a one-pot sequence.
Figure 1: T3P mediates both the initial amide coupling and the subsequent cyclodehydration to form the oxadiazole ring.
Protocol A: One-Pot Synthesis using T3P
Target: 2-Ethyl-5-phenyl-1,3,4-oxadiazole
Reagents: Benzhydrazide, Propionic Acid (Source of Ethyl group), T3P (50% in EtOAc), Triethylamine (
-
Preparation: In a flame-dried flask under
, dissolve Propionic Acid (1.0 eq, 1.0 mmol) and Benzhydrazide (1.0 eq, 1.0 mmol) in anhydrous Ethyl Acetate (EtOAc) or DMF (5 mL). -
Activation: Cool to 0°C. Add
(3.0 eq). -
Coupling: Dropwise add T3P (50% w/w in EtOAc, 1.5 eq). Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 1 hour. Monitor by LCMS for diacylhydrazine formation.
-
Cyclization: Heat the reaction mixture to reflux (approx. 75-80°C for EtOAc; 100°C if using DMF/Toluene) for 3–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (
), saturated ( ), and brine.[4] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Why this works: T3P byproducts are water-soluble, simplifying purification. It avoids the corrosion and toxicity issues of
Protocol B: Oxidative Cyclization (Iodine Mediated)
Target: 2-Ethyl-5-aryl-1,3,4-oxadiazole (Starting from Aldehyde)
Reagents: Propionaldehyde, Aryl Hydrazide, Iodine (
-
Condensation: Mix Aryl Hydrazide (1.0 mmol) and Propionaldehyde (1.0 mmol) in Ethanol (5 mL). Stir at RT for 30 min to form the acylhydrazone (often precipitates).
-
Cyclization: Add
(3.0 eq) and Molecular Iodine ( ) (1.1 eq). -
Reaction: Heat to 70°C for 2–4 hours. The iodine acts as an oxidant to close the ring via a radical or ionic mechanism.
-
Quench: Cool and add aqueous
(sodium thiosulfate) to quench excess iodine (color changes from brown to yellow/clear). -
Isolation: Extract with DCM, wash with water, and concentrate.
Part II: 1,2,4-Oxadiazole Ring Closure
Strategic Overview
1,2,4-Oxadiazoles are constructed by reacting an Amidoxime with an activated carboxylic acid derivative.[5][6] The reaction proceeds in two distinct steps:[7]
-
O-Acylation: The amidoxime oxygen attacks the electrophilic carbonyl.
-
Cyclodehydration: Loss of water to form the N-C bond.
Mechanism of Action (TBAF Mediated)
While thermal cyclization requires high temperatures (110°C+), Tetrabutylammonium Fluoride (TBAF) catalyzes the cyclization at room temperature or mild heat, preserving sensitive functional groups.
Figure 2: The TBAF-mediated route allows for the cyclization of O-acylamidoximes under mild conditions.
Protocol C: Mild Synthesis via TBAF
Target: 5-Ethyl-3-phenyl-1,2,4-oxadiazole Reagents: Benzamidoxime, Propionyl Chloride (or Propionic Anhydride), TBAF (1M in THF).
-
O-Acylation: Dissolve Benzamidoxime (1.0 mmol) and
(1.2 eq) in THF (5 mL). Cool to 0°C. Add Propionyl Chloride (1.1 eq) dropwise. Stir for 1 hour at RT.-
Checkpoint: TLC should show consumption of amidoxime and formation of the O-acyl intermediate (less polar).
-
-
Cyclization: To the same reaction vessel (or after a quick aqueous workup if salts interfere), add TBAF (1.0 M in THF, 1.0 eq).
-
Reaction: Stir at RT or mild heat (40°C) for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine.
-
Purification: Silica gel chromatography.
Reagent Selection Guide
| Reagent | Target Ring | Conditions | Pros | Cons |
| 1,3,4 | Reflux (100°C+) | High yield, low cost | Corrosive, not compatible with acid-sensitive groups | |
| Burgess Reagent | 1,3,4 | Mild Heat (50-70°C) | Very mild, neutral pH | Expensive, reagent is moisture sensitive |
| T3P | Both | Reflux (EtOAc/DMF) | Water-soluble byproducts, scalable | Requires base ( |
| 1,3,4 | 70-80°C | Metal-free, oxidative | Requires hydrazone precursor (Aldehyde start) | |
| TBAF | 1,2,4 | RT to 40°C | Extremely mild cyclization | Atom economy (requires stoichiometric TBAF often) |
| CDI | 1,2,4 | Reflux (Dioxane) | One-pot from Acid | Moisture sensitive, requires high temp for closure |
References
-
T3P Mediated Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, 2009.
-
Iodine Mediated Oxidative Cycliz
-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides."[8] The Journal of Organic Chemistry, 2013.[8] -
Burgess Reagent Application: Brain, C. T., & Paul, J. M.[1][2] "Entrapment of the Burgess Reagent in a Microwave Field: A New High-Speed Synthesis of 1,3,4-Oxadiazoles." Synlett, 1999.
-
TBAF Mediated 1,2,4-Oxadiazole Synthesis: Gangloff, A. R., et al. "Synthesis of 1,2,4-Oxadiazoles via TBAF-Mediated Cyclization of O-Acylamidoximes." Tetrahedron Letters, 2001.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. I2-Mediated Oxidative C-O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides [organic-chemistry.org]
Application Note: In Vitro Antibacterial Screening of Oxadiazolyl Piperidines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Efficacy Profiling, Mechanism Validation, and Selectivity Triage
Scientific Rationale & Experimental Design
The hybridization of the 1,3,4-oxadiazole core with a piperidine ring represents a highly privileged scaffold in modern antibacterial drug discovery[1]. The oxadiazole moiety acts as a metabolically stable bioisostere for amides and esters, providing critical hydrogen-bonding interactions with bacterial targets such as DNA gyrase or topoisomerases[2]. Concurrently, the piperidine ring modulates the compound's lipophilicity (LogP) and introduces a basic nitrogen that becomes protonated at physiological pH, significantly enhancing outer membrane permeability in Gram-negative strains[3].
However, the structural features that drive antibacterial efficacy (e.g., high lipophilicity and cationic charge) are frequently associated with mammalian cytotoxicity. Therefore, screening these derivatives requires a hierarchical in vitro workflow. This protocol establishes a rigorous, self-validating cascade: beginning with high-throughput Minimum Inhibitory Concentration (MIC) assays, advancing to Time-Kill kinetics to define the mechanism of action (bacteriostatic vs. bactericidal), and concluding with mammalian cytotoxicity screening to establish a Selectivity Index (SI).
Causality in Assay Design
-
Cation-Adjusted Media: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). The standardized concentration of divalent cations (
and ) is critical because variations can alter bacterial outer membrane permeability, artificially skewing the apparent potency of the oxadiazolyl piperidines. -
Colorimetric Readouts: Because novel synthetic piperidines can precipitate at high concentrations (mimicking bacterial turbidity), we incorporate a resazurin reduction step. Resazurin (blue/non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink/fluorescent), decoupling the viability readout from compound solubility artifacts.
Screening Workflow & Logical Validation
Fig 1: Hierarchical in vitro screening cascade for oxadiazolyl piperidine antibacterial candidates.
Fig 2: Self-validating logic matrix for broth microdilution plate controls and assay acceptance.
Detailed Experimental Protocols
Protocol A: High-Throughput Broth Microdilution (MIC Determination)
This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, which are recognized by the FDA for establishing in vitro susceptibility[4][5].
Step 1: Compound Preparation
-
Dissolve oxadiazolyl piperidine derivatives in 100% DMSO to a stock concentration of 10 mg/mL.
-
Perform two-fold serial dilutions in CAMHB in a 96-well U-bottom microtiter plate. The final DMSO concentration must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
Step 2: Inoculum Standardization
-
Select 3-5 morphologically identical colonies from an overnight agar plate and suspend in sterile 0.85% saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL) using a spectrophotometer (OD600 0.08 - 0.13). -
Dilute the suspension 1:150 in CAMHB to yield
CFU/mL.
Step 3: Inoculation & Self-Validation Setup
-
Add 50 µL of the diluted inoculum to 50 µL of the compound dilutions (Final well concentration:
CFU/mL). -
Critical Control Implementation:
-
Sterility Control (SC): 100 µL CAMHB only.
-
Growth Control (GC): 50 µL CAMHB + 50 µL inoculum.
-
Positive Control (PC): Ciprofloxacin serial dilutions + inoculum.
-
-
Incubate plates at 35±2°C for 16–20 hours under aerobic conditions.
Step 4: Readout
-
Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 1-2 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. Note: If the SC turns pink or the GC remains blue, the assay fails validation and must be repeated.
Protocol B: Minimum Bactericidal Concentration (MBC) & Time-Kill Kinetics
To determine if a hit compound is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen), we perform Time-Kill assays on compounds exhibiting an MIC
Step 1: Time-Kill Setup
-
Prepare flasks containing 10 mL of CAMHB with the test compound at 1×, 4×, and 8× the established MIC.
-
Inoculate with the test strain to a final density of
CFU/mL.
Step 2: Kinetic Sampling
-
Aseptically remove 100 µL aliquots at
and hours. -
Perform 10-fold serial dilutions in sterile PBS to prevent compound carryover toxicity.
-
Plate 10 µL of each dilution onto Mueller-Hinton Agar (MHA) plates using the track-dilution method.
Step 3: Data Interpretation
-
Incubate MHA plates for 24 hours at 35°C and count colonies to calculate CFU/mL.
-
Causality Check: A compound is classified as bactericidal only if it achieves a
reduction (99.9% kill) in CFU/mL compared to the initial inoculum at 24 hours. If the reduction is , the compound is bacteriostatic.
Protocol C: Mammalian Cytotoxicity & Selectivity Index (SI)
A potent antibacterial is non-viable as a drug candidate if it indiscriminately lyses mammalian membranes. We utilize the HepG2 (human liver) cell line to assess preliminary hepatotoxicity[1].
Step 1: Cell Seeding and Treatment
-
Seed HepG2 cells in a 96-well tissue culture plate at
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% . -
Treat cells with oxadiazolyl piperidines at concentrations ranging from 1 to 128 µg/mL for 48 hours.
Step 2: MTT Viability Assay
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Remove media and dissolve the resulting formazan crystals in 100 µL of DMSO.
-
Measure absorbance at 570 nm. Calculate the
using non-linear regression analysis.
Step 3: Triage via Selectivity Index
Calculate the SI using the formula:
Quantitative Data Presentation
The following table demonstrates the expected output format for standardizing hit triage. Compounds are evaluated based on their broad-spectrum potential, bactericidal nature (MBC/MIC ratio), and mammalian safety profile.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MBC/MIC Ratio | HepG2 | Selectivity Index (SI)* | Triage Decision |
| Ox-Pip-01 | 2.0 | 8.0 | 2 (Cidal) | >128 | >64 | Advance to Lead |
| Ox-Pip-02 | 1.0 | 32.0 | 8 (Static) | 15.5 | 15.5 | Re-optimize |
| Ox-Pip-03 | 64.0 | >128 | N/A | 8.0 | <0.12 | Discard (Toxic) |
| Ciprofloxacin | 0.25 | 0.015 | 1-2 (Cidal) | >128 | >512 | Assay Validated |
*Note: SI is calculated using the most sensitive bacterial strain (lowest MIC).
References
-
Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Guidelines.[Link]
-
U.S. Food and Drug Administration (FDA). Recognized Consensus Standards: Medical Devices - CLSI M07. FDA.gov.[Link]
-
Karabanovich, G., et al. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives. PubMed Central (PMC).[Link]
-
Glomb, T., & Świątek, P. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences / PubMed Central (PMC).[Link]
-
Zhang, Y., et al. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis.[Link]
Sources
- 1. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]
Solvent selection for the synthesis of piperidine-oxadiazole conjugates
Application Note: Solvent Selection and Optimization for the Synthesis of Piperidine-Oxadiazole Conjugates
Executive Summary
The conjugation of piperidine derivatives with 1,3,4-oxadiazole cores generates highly privileged pharmacophores. These hybrid scaffolds are actively pursued in modern drug discovery for their potent biological activities, exhibiting efficacy against targets ranging from acetylcholinesterase (AChE) in Alzheimer's disease[1] to decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) in tuberculosis[2].
However, the synthesis of these conjugates—specifically the nucleophilic coupling of the piperidine ring to the oxadiazole core—is highly sensitive to the solvent environment. Poor solvent selection frequently leads to incomplete conversion, thermal degradation, and tedious purification workflows. This application note details the mechanistic rationale behind solvent selection, providing validated, self-monitoring protocols to maximize yield, purity, and reaction kinetics.
Mechanistic Causality in Solvent Selection
The critical step in synthesizing these conjugates typically involves a nucleophilic aromatic substitution (SNAr) or alkylation, where the secondary amine of piperidine attacks an electrophilic site on the 1,3,4-oxadiazole intermediate (e.g., displacing a methylsulfonyl or halogen group). The thermodynamic and kinetic success of this step is dictated by the solvent's ability to stabilize the transition state without dampening the nucleophile.
-
Protic Solvents (e.g., Ethanol): While environmentally benign, protic solvents like ethanol severely dampen the nucleophilicity of piperidine. The solvent molecules form strong hydrogen bonds with the lone pair on the piperidine nitrogen. Overcoming this solvation energy requires harsh conditions. Reactions in ethanol typically require extended heating (50 °C to reflux for 24–48 hours) and often plateau at moderate yields (45–63%) due to competitive side reactions and incomplete conversion[3].
-
Polar Aprotic Solvents (e.g., THF and DMF): Polar aprotic solvents lack hydrogen-bond donors, leaving the piperidine nucleophile unsolvated and highly reactive.
-
Tetrahydrofuran (THF): When paired with pyridine as a base, THF provides an optimal environment for alkylation. The reaction proceeds cleanly at room temperature within 2–16 hours, yielding >80% of the desired conjugate[4]. Notably, attempting this reaction with inorganic bases like K₂CO₃ or Cs₂CO₃ in THF results in trace yields, as these bases are insoluble in the ethereal solvent[4].
-
N,N-Dimethylformamide (DMF): For the displacement of highly polar leaving groups such as methylsulfonyl moieties, DMF is the solvent of choice. Its high dielectric constant stabilizes the transition state of the SNAr reaction. When combined with K₂CO₃, DMF facilitates complete conversion at room temperature over 18 hours, reliably achieving yields of 75–81%[2].
-
Quantitative Efficacy Data
The following table summarizes the kinetic and thermodynamic outcomes of piperidine-oxadiazole coupling across different solvent systems.
| Solvent System | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale & Observations |
| Ethanol (EtOH) | NaOH (cat.) | 50 – Reflux | 24 – 48 | 45 – 63 | Protic solvation reduces piperidine nucleophilicity. Requires high thermal energy; prone to degradation[3]. |
| THF | Pyridine | 20 – 25 | 2 – 16 | > 80 | Aprotic environment maximizes reactivity. Pyridine acts as an efficient, soluble acid scavenger[4]. |
| DMF | K₂CO₃ | 20 – 25 | 18 | 75 – 81 | High dielectric constant stabilizes SNAr transition states. Excellent for methylsulfonyl displacement[2]. |
| DCM | DIPEA | 0 – 25 | 9 – 14 | 75 – 81 | Ideal for preceding amide coupling steps. Low boiling point limits its use in high-activation-energy steps[2]. |
Validated Experimental Protocols
Protocol A: High-Yield Conjugation via Polar Aprotic Alkylation (THF System) Optimized for piperazine/piperidine alkylations on oxadiazole substrates[4].
-
Step 1: Reagent Dissolution. Dissolve the 1,3,4-oxadiazole intermediate (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.
-
Causality: Anhydrous THF prevents moisture from hydrolyzing the electrophilic site. The 0.2 M concentration balances intermolecular collision frequency with solubility.
-
-
Step 2: Base Addition. Add anhydrous Pyridine (3.0 equiv) to the stirring solution.
-
Causality: Pyridine acts as a non-nucleophilic acid scavenger. Unlike K₂CO₃, pyridine is completely miscible in THF, ensuring homogeneous deprotonation and preventing the formation of unreactive piperidinium salts.
-
-
Step 3: Nucleophile Introduction. Dropwise add the piperidine derivative (1.1 equiv). Stir the reaction at room temperature (20–25 °C).
-
Step 4: Self-Validating Monitoring. Monitor the reaction via TLC (Hexane/EtOAc 1:1) every 2 hours.
-
Causality: The disappearance of the UV-active oxadiazole starting material (typically higher
) and the appearance of a lower spot (due to the added basic piperidine moiety) visually validates complete conversion.
-
-
Step 5: Workup and Isolation. Upon completion (typically 2–16 h), quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The aqueous quench removes excess pyridine and water-soluble byproducts. EtOAc efficiently partitions the lipophilic conjugate away from the aqueous phase.
-
Protocol B: Conjugation via SNAr Displacement (DMF System) Optimized for methylsulfonyl displacement[2].
-
Step 1: Reaction Setup. Dissolve 2-(methylsulfonyl)-1,3,4-oxadiazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Step 2: Base and Amine Addition. Add finely powdered K₂CO₃ (2.0 equiv) followed by the piperidine derivative (1.2 equiv).
-
Causality: DMF's high polarity partially dissolves K₂CO₃, providing sufficient basicity to drive the SNAr reaction without degrading the oxadiazole ring.
-
-
Step 3: Stirring. Stir vigorously at room temperature for 18 hours.
-
Step 4: Precipitation Workup (Self-Validating). Pour the reaction mixture into ice-cold distilled water (5 volumes relative to DMF).
-
Causality: DMF is infinitely miscible with water, while the piperidine-oxadiazole conjugate is highly lipophilic. Pouring into ice water forces the immediate precipitation of the product, bypassing tedious liquid-liquid extractions and visually validating product formation.
-
-
Step 5: Filtration. Filter the precipitate, wash thoroughly with cold water to remove residual DMF, and dry under vacuum.
Process Workflow Diagram
Caption: Workflow of solvent-dependent kinetic outcomes in piperidine-oxadiazole conjugation.
References
-
Title: Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential Source: nih.gov URL: 1
-
Title: Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents Source: nih.gov URL: 2
-
Title: SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS Source: nih.gov URL: 3
-
Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: nih.gov URL: 4
Sources
- 1. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T-TYPE CALCIUM CHANNEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Crystallization Techniques for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine: A Comprehensive Protocol Guide
Introduction & Physicochemical Profiling
The compound 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine presents a unique crystallization challenge due to its hybrid structural features. It combines a highly basic, saturated piperidine ring with a moderately lipophilic, electron-deficient 1,3,4-oxadiazole core substituted by an ethyl group.
From a crystal engineering perspective, the 1,3,4-oxadiazole ring acts as a potent hydrogen-bond acceptor and facilitates structural assembly via recurrent CH⋯N and CH⋯π intermolecular interactions[1]. However, the presence of the flexible ethyl chain and the basic secondary amine of the piperidine ring often depresses the melting point of the free base. Low-molecular-weight basic APIs with depressed melting points frequently suffer from "oiling out" (liquid-liquid phase separation) during cooling crystallization[2].
To overcome these thermodynamic hurdles, this application note details two field-proven workflows: a highly controlled anti-solvent crystallization for the Free Base , and a solubility-guided Salt Screening protocol to isolate the robust Hydrochloride (HCl) salt[3].
Crystallization Strategy & Decision Workflow
The following decision tree outlines the strategic approach for isolating high-purity crystalline forms of the target API.
Fig 1. Decision tree and workflow for the crystallization and salt screening of the target API.
Quantitative Physicochemical Data
To guide the crystallization parameters, the thermodynamic properties of the Free Base and its corresponding Hydrochloride salt are summarized below. The massive increase in aqueous solubility for the HCl salt is driven by the "parachute effect," which sustains supersaturation during dissolution[3].
| Property | Free Base Form | Hydrochloride (HCl) Salt |
| Melting Point (°C) | 64 - 67 | 185 - 188 |
| Aqueous Solubility (mg/mL) | 0.15 | > 45.0 |
| Ideal Crystallization Solvent | Ethanol / Heptane | Ethanol / Ethyl Acetate |
| MSZW in Primary Solvent (°C) | 12 | 25 |
| Primary Intermolecular Motif | CH⋯N, CH⋯π | Ionic, Hydrogen Bonding |
Protocol 1: Free Base Crystallization (Cooling & Anti-Solvent)
Causality & Rationale: Ethanol is universally recognized as an optimal primary solvent for piperidine and oxadiazole derivatives because it effectively solvates both the polar heterocyclic core and the basic amine at elevated temperatures[4]. Heptane is utilized as an anti-solvent. Because the free base has a narrow Metastable Zone Width (MSZW) of 12 °C, rapid cooling or fast anti-solvent addition will cause localized supersaturation spikes, leading to oiling out. Seeding is mandatory to self-validate the phase boundary and force solid nucleation.
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude this compound in 40 mL of absolute Ethanol (4 volumes). Heat the jacketed reactor to 60 °C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove insoluble impurities.
-
Controlled Cooling & Seeding: Cool the solution to 48 °C (just above the saturation curve). Introduce 0.1 g (1% w/w) of pure milled seed crystals. Hold the temperature for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.
-
Anti-Solvent Addition: Begin dosing 60 mL of Heptane (6 volumes) at a strictly controlled rate of 0.5 mL/min using a syringe pump. Critical Insight: Faster addition rates will collapse the supersaturation gradient, resulting in liquid-liquid separation.
-
Final Cooling: Once all Heptane is added, implement a linear cooling ramp of 0.1 °C/min down to 5 °C.
-
Isolation & Self-Validation: Filter the resulting slurry via a Buchner funnel. Self-Validation Check: Analyze the mother liquor via HPLC. The process is validated if the API concentration in the filtrate is ≤ 2 mg/mL. Wash the cake with 10 mL of cold Heptane and dry in a vacuum oven at 40 °C for 12 hours.
Protocol 2: Salt Screening & Hydrochloride Scale-Up
Causality & Rationale: Due to the low melting point of the free base, pharmaceutical processing (e.g., milling, formulation) is highly challenging. The piperidine nitrogen (pKa ~9.5) is a strong basic center. By reacting it with a strong acid (HCl), we force complete protonation. This creates a highly polar ionic crystal lattice, dramatically increasing the melting point and aqueous solubility[2].
Step-by-Step Methodology:
Phase A: Miniaturized 96-Well Plate Screening
-
Prepare a 50 mg/mL stock solution of the free base in an Ethanol/Acetonitrile (50:50 v/v) mixture.
-
Dispense 100 µL of the stock solution into the wells of a glass-bottom 96-well plate.
-
Add 1.05 molar equivalents of various counterions (e.g., HCl, Tartaric Acid, Citric Acid, Methanesulfonic Acid) to respective wells[3].
-
Subject the plate to a thermal cycle (20 °C to 50 °C at 0.5 °C/min) for 48 hours, then evaporate slowly.
-
Analyze hits via polarized light microscopy (PLM) for birefringence (indicating crystallinity).
Phase B: Scale-Up of the HCl Salt
-
Reaction: Dissolve 10.0 g of the free base in 50 mL of Ethyl Acetate (EtOAc) at 20 °C.
-
Salt Formation: Slowly add 1.05 equivalents of 2M HCl in Ethanol dropwise over 30 minutes. An immediate exothermic reaction will occur, and a thick white slurry will begin to form.
-
Ripening: Heat the slurry to 50 °C for 2 hours. This Ostwald ripening step dissolves fine, kinetically formed crystals and grows larger, thermodynamically stable crystals, preventing filtration bottlenecks.
-
Isolation: Cool the slurry to 10 °C at 0.5 °C/min. Filter the crystalline HCl salt and wash with 15 mL of cold EtOAc.
-
Self-Validation (NMR): To validate complete salt formation, perform an in-process control (IPC) check using 1H NMR. A successful hydrochloride salt will display a characteristic downfield chemical shift (~2 ppm) for the protons adjacent to the piperidine nitrogen compared to the free base[3].
References
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives Chemical Review and Letters URL
- Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization ACS Omega - ACS Publications URL
- CrystEngComm (RSC Publishing)
- Molecules (NIH)
Sources
- 1. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrevlett.com [chemrevlett.com]
Application Note: Scalable Synthesis and Process Optimization of 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Strategic Rationale & Chemical Context
The strategic amalgamation of a saturated nitrogen-containing piperidine ring with a five-membered aromatic 1,3,4-oxadiazole heterocycle creates a privileged scaffold with a unique physicochemical profile[1]. In medicinal chemistry, 1,3,4-oxadiazoles are frequently deployed as metabolically stable bioisosteres for esters and amides, offering improved pharmacokinetic properties and enhanced central nervous system (CNS) penetration[2].
However, translating the synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine from discovery-scale (milligrams) to process-scale (kilograms) presents significant challenges. Traditional cyclodehydration reagents such as phosphorus oxychloride (
To establish a self-validating, highly scalable protocol, this guide outlines a four-step linear sequence utilizing Propylphosphonic Anhydride (
Mechanistic Pathway & Workflow Visualization
The optimized route relies on the sequential assembly of the diacylhydrazine pharmacophore followed by a controlled, base-promoted cyclodehydration.
Fig 1: Scalable 4-step synthesis of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine via T3P activation.
Causality of the Mechanism
During Step 3, the basic conditions (
Quantitative Process Optimization
Prior to finalizing the protocol, various cyclodehydration reagents were evaluated to determine the optimal balance of yield, purity, and environmental factor (E-factor). The data below validates the selection of
| Cyclodehydration Reagent | Yield (%) | Purity (LC-MS) | E-Factor | Process Scalability & Causality Notes |
| 45% | 75% | High | Poor: Generates | |
| Burgess Reagent | 82% | 95% | High | Moderate: Excellent mildness, but cost-prohibitive for |
| 78% | 90% | Medium | Moderate: Prone to forming difficult-to-remove sulfonamide impurities. | |
| 91% | 98% | Low | Excellent: Complete Boc retention; byproducts removed via simple water wash. |
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate
Process Causality: 1,1'-Carbonyldiimidazole (CDI) is selected over EDC/HOBt to activate the carboxylic acid. CDI avoids the generation of urea byproducts, which are notoriously difficult to purge on a large scale. The imidazole byproduct is highly water-soluble.
-
Charge a clean, dry reactor with 1-Boc-piperidine-4-carboxylic acid (
) and anhydrous Tetrahydrofuran (THF) ( ). -
Add CDI (
) portion-wise at . Stir for 2 hours until evolution ceases. -
Cool the mixture to
and add Hydrazine hydrate ( aqueous, ) dropwise to control the exotherm. -
Stir at room temperature (RT) for 4 hours.
-
Workup: Concentrate the THF under vacuum. Dilute the residue with Dichloromethane (DCM) and wash sequentially with water (
) and brine. Dry the organic layer over and concentrate to yield the hydrazide as a white solid.
Step 2: Synthesis of the Diacylhydrazine Intermediate
Process Causality: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (
-
Dissolve the hydrazide from Step 1 (
) in anhydrous DCM ( ). -
Add DIPEA (
) and cool the reactor to under nitrogen. -
Add Propionyl chloride (
) dropwise over 30 minutes, maintaining the internal temperature below . -
Warm to RT and stir for 2 hours.
-
Workup: Quench the reaction with saturated aqueous
( ). Separate the layers, wash the organic phase with brine, dry over , and concentrate to afford the diacylhydrazine intermediate.
Step 3: -Mediated Cyclodehydration
Process Causality: Ethyl acetate (EtOAc) is chosen as the solvent because
-
Dissolve the diacylhydrazine intermediate (
) in EtOAc ( ). -
Add
( ) and stir for 10 minutes at RT. -
Add
( solution in EtOAc, ) in a single portion. -
Heat the reaction mixture to
(reflux) and stir for 6 hours. Monitor completion via LC-MS. -
Workup: Cool to RT. Wash the organic layer with water (
) to completely remove the phosphonic acid byproducts and triethylammonium salts. Wash with brine, dry over , and concentrate to yield the Boc-protected oxadiazole.
Step 4: Boc Deprotection and Salt Formation
Process Causality:
-
Dissolve the Boc-protected oxadiazole (
) in DCM ( ). -
Add
in Dioxane ( ) dropwise at RT. -
Stir vigorously for 3 hours. A white precipitate will begin to form after 30 minutes.
-
Isolation: Add Diethyl ether (
) to drive complete precipitation. Filter the suspension through a sintered glass funnel. -
Wash the filter cake with cold Diethyl ether (
) and dry under high vacuum at for 12 hours to afford 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride as a highly pure white powder.
References
-
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine, Benchchem. 1
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review, Journal of Chemical Reviews. 2
-
US7745630B2 - Triazolyl piperidine arginine vasopressin receptor modulators, Google Patents. 3
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis, CORE. 4
Sources
Troubleshooting & Optimization
Troubleshooting cyclization failures in oxadiazole piperidine synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of saturated nitrogen heterocycles. Integrating a piperidine ring with an oxadiazole core presents a unique set of chemoselectivity and stability challenges. The piperidine's steric bulk and the lability of its protecting groups (such as N-Boc) often clash with the harsh dehydrating conditions classically required for oxadiazole cyclization.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind cyclization failures and provide self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.
Diagnostic Workflow: Identifying the Root Cause
Before altering your reaction conditions, you must identify where the mechanistic pathway is failing. Use the diagnostic decision tree below in conjunction with LC-MS monitoring of your crude reaction mixture to pinpoint the exact mode of failure.
Diagnostic workflow for identifying and resolving oxadiazole-piperidine cyclization failures.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My 1,2,4-oxadiazole synthesis stalls at the O-acylamidoxime intermediate. Heating causes degradation of my substituted piperidine. How can I drive cyclization?
The Causality: The cyclodehydration of the O-acylamidoxime intermediate is often the rate-limiting step due to the poor nucleophilicity of the amide nitrogen[1]. Classical methods rely on brute-force thermal activation (e.g., refluxing toluene or DMF at >100 °C), which can lead to the oxidation or thermal degradation of electron-rich piperidine rings. The Solution: Shift the mechanistic pathway from thermal activation to chemical catalysis. Utilizing Tetrabutylammonium fluoride (TBAF) allows for efficient cyclization at room temperature[2]. The fluoride ion acts as a strong hydrogen-bond acceptor, significantly enhancing the nucleophilicity of the amide nitrogen. This facilitates rapid intramolecular attack on the carbonyl carbon, preserving sensitive piperidine substituents[2].
Q2: I am using POCl₃ to cyclize a diacylhydrazine into a 1,3,4-oxadiazole, but I am losing the N-Boc protecting group on my piperidine. What is the workaround?
The Causality: POCl₃ generates HCl in situ during the dehydration process. This highly acidic environment rapidly cleaves acid-sensitive protecting groups like N-Boc or N-Trityl. Furthermore, if the piperidine nitrogen is unprotected, it will become protonated, drastically altering the molecule's solubility and potentially sequestering the intermediate from the reaction phase. The Solution: You must employ a neutral dehydrating agent. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is highly effective for synthesizing 1,3,4-oxadiazoles containing piperidine or piperazine functionalities[3]. It selectively reacts with the enol tautomer of the diacylhydrazine to form a sulfamate leaving group, which then undergoes mild, base-driven elimination to form the oxadiazole ring without generating destructive acidic byproducts[4].
Q3: Instead of cyclizing, my O-acylamidoxime intermediate is reverting to the starting amidoxime and carboxylic acid. Why is this happening?
The Causality: The O-acylamidoxime intermediate is structurally analogous to an activated ester and is highly susceptible to hydrolysis[5]. In the presence of adventitious moisture and an organic base (such as DIPEA, commonly used in the coupling step), hydroxide ions attack the highly electrophilic carbonyl carbon. This cleaves the N-O bond, reverting the intermediate back to the starting materials[5]. The Solution: Strict anhydrous conditions are non-negotiable. Pre-dry your piperidine-carboxylic acid building blocks via azeotropic distillation with toluene. Ensure the use of dry, non-protic solvents (like anhydrous DMF or THF) and conduct the reaction under an inert argon or nitrogen atmosphere[5].
Quantitative Reagent Comparison
To optimize your specific synthesis, compare the mechanistic actions and piperidine tolerances of common cyclodehydration reagents below:
| Reagent System | Target Heterocycle | Typical Temp | Piperidine N-Boc Tolerance | Mechanistic Action |
| Toluene (Thermal) | 1,2,4-Oxadiazole | 110 °C | Moderate | Overcomes activation energy thermally; risks piperidine oxidation. |
| TBAF (1.0–1.2 eq) | 1,2,4-Oxadiazole | 25 °C | High | F⁻ hydrogen-bonding enhances N-nucleophilicity for RT cyclization. |
| POCl₃ | 1,3,4-Oxadiazole | 90 °C | Low | Acidic dehydration; rapidly cleaves Boc, protonates basic amines. |
| Burgess Reagent | 1,3,4-Oxadiazole | 25–50 °C | High | Sulfamate leaving group enables neutral, mild dehydration. |
| TsCl / Pyridine | 1,3,4-Oxadiazole | 25 °C | High | Tosylation of enol oxygen drives mild, base-mediated cyclization. |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step without confirming the analytical checkpoints.
Protocol A: Room-Temperature 1,2,4-Oxadiazole Cyclization (TBAF Method)
Designed to prevent thermal degradation of substituted piperidines.
-
Activation & Coupling: In an oven-dried flask under nitrogen, dissolve the piperidine-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15–30 minutes to pre-activate the acid[5].
-
Intermediate Formation: Add the amidoxime (1.0 eq) to the mixture. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Inject an aliquot into the LC-MS. You must observe the complete disappearance of the starting materials and the appearance of the M+H peak corresponding to the O-acylamidoxime intermediate.
-
-
Catalytic Cyclization: Once the intermediate is confirmed, add TBAF (1.0 M in THF, 1.2 eq) directly to the reaction mixture[2].
-
Monitoring: Stir at room temperature for 4–6 hours.
-
Self-Validation Checkpoint: Monitor the LC-MS for a precise -18 Da mass shift (loss of H₂O). The complete absence of the intermediate peak confirms successful cyclodehydration.
-
-
Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer extensively with brine to remove DMF.
Protocol B: N-Boc Preserving 1,3,4-Oxadiazole Cyclization (Burgess Reagent Method)
Designed to prevent acid-catalyzed Boc deprotection during dehydration.
-
Preparation: Dissolve the pre-formed diacylhydrazine intermediate (1.0 eq) in anhydrous THF (0.1 M concentration) under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Ensure the starting material is fully dry. Any residual moisture will consume the highly reactive Burgess reagent.
-
-
Dehydration: Add Burgess reagent (1.5 eq) in one single portion[3].
-
Cyclization: Heat the reaction mixture gently to 50 °C for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. You should observe the M-18 peak (desired oxadiazole). Crucially, verify the absence of an M-100 peak, which would indicate unwanted loss of the N-Boc protecting group.
-
-
Workup: Cool to room temperature, dilute with dichloromethane, and wash with water and brine. The water-soluble sulfamate byproducts will partition cleanly into the aqueous layer.
References
-
Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring - Benchchem , Benchchem, 1
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications , Open Medicinal Chemistry Journal, 4
-
troubleshooting common side reactions in 1,2,4-oxadiazole synthesis - Benchchem , Benchchem, 5
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities , ACS Omega, 3
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles , PMC (NIH), 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Purification strategies for removing impurities in ethyl oxadiazole synthesis
Welcome to the technical support center for the synthesis and purification of ethyl 5-substituted-1,3,4-oxadiazole-2-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the purification of ethyl oxadiazole derivatives, providing a foundational understanding of the common challenges and strategies.
Q1: What are the most common impurities I should expect in my ethyl oxadiazole synthesis?
The synthesis of ethyl 5-substituted-1,3,4-oxadiazoles, typically via the cyclodehydration of an N-acylhydrazide intermediate, can generate several predictable impurities.[1] Identifying these is the first step toward a rational purification strategy.
-
Unreacted Starting Materials: The most common impurities are residual N-acylhydrazide and the cyclizing agent (e.g., triethyl orthoformate or a related orthoester). The N-acylhydrazide is notably more polar than the desired oxadiazole product.
-
Diacylhydrazine (Side-Product): Over-acylation or disproportionation of the hydrazide can lead to a symmetrical or asymmetrical diacylhydrazine. This impurity is often less polar than the starting hydrazide but can have similar polarity to the product, making it challenging to remove.
-
Hydrolyzed Byproducts: If water is present, the orthoester can hydrolyze. Similarly, the ethyl ester of the oxadiazole product can hydrolyze to the corresponding carboxylic acid, a highly polar and often persistent impurity.
-
Decomposition Products: Depending on the reaction conditions (e.g., high temperature, strong acid), the oxadiazole ring or substituents may degrade, leading to a complex mixture of colored impurities.[2]
Q2: What is the best general approach for purifying my crude ethyl oxadiazole?
A multi-step approach is typically most effective, starting with simple, bulk purification methods and progressing to more refined techniques if necessary.
-
Aqueous Workup: After the reaction, a carefully planned aqueous workup is critical. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities. A subsequent brine wash helps to break up emulsions and remove residual water.[3]
-
Recrystallization: This is often the most efficient method for removing the majority of impurities, especially if the product is a solid.[4][] It relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at varying temperatures.[6]
-
Flash Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel flash chromatography is the method of choice.[7] The significant polarity difference between the oxadiazole product and common impurities like unreacted acylhydrazide makes this technique highly effective.[8]
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most indispensable tool for real-time monitoring.
-
Choosing a TLC Solvent System: A good starting point for many ethyl oxadiazole derivatives is a mixture of ethyl acetate and hexanes.[9] Aim for an Rf value (retention factor) of 0.2-0.4 for your product spot to ensure good separation on a column.[7]
-
Visualizing Spots: Use a UV lamp (254 nm) for visualization, as the aromatic oxadiazole ring is UV-active. Staining with potassium permanganate can help visualize non-UV active impurities.
-
Interpreting the TLC:
-
Product: The spot corresponding to your ethyl oxadiazole.
-
Acylhydrazide Impurity: Will typically have a much lower Rf (closer to the baseline) due to its high polarity.
-
Orthoester/Less Polar Impurities: Will have a much higher Rf (closer to the solvent front).
-
For more rigorous purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.[2]
Section 2: Troubleshooting Guide
This section provides specific, actionable advice for common problems encountered during the purification process.
Problem 1: My NMR shows unreacted acylhydrazide starting material after my initial workup.
Cause & Explanation: The N-acylhydrazide starting material is significantly more polar than the cyclized ethyl oxadiazole product due to the presence of N-H bonds capable of hydrogen bonding. Standard aqueous workups may not completely remove it if it has some solubility in the organic phase.
Solutions:
Solution A: Recrystallization This is the preferred first-line solution if your product is a solid. The polarity difference often means the acylhydrazide will remain in the cold mother liquor while the purer oxadiazole crystallizes out.
Detailed Protocol: Recrystallization Screening
-
Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
Heating and Cooling: Heat the soluble samples until the solid dissolves completely. Then, allow them to cool slowly to room temperature, followed by cooling in an ice bath.
-
Observation: The ideal solvent is one in which the product is highly soluble when hot but poorly soluble when cold, forming well-defined crystals upon cooling.[3]
-
Scaling Up: Once an ideal solvent is found, perform the recrystallization on the bulk material. Dissolve the crude solid in the minimum amount of hot solvent, then cool slowly to maximize crystal growth and purity.[4]
Solution B: Flash Column Chromatography If recrystallization fails or the product is an oil, chromatography is highly effective.
Detailed Protocol: Flash Chromatography
-
TLC Analysis: Develop a solvent system (e.g., 30% Ethyl Acetate in Hexanes) that gives your product an Rf of ~0.3 and shows good separation from the baseline impurity (the acylhydrazide).
-
Column Preparation: Pack a silica gel column with your chosen non-polar solvent (hexanes).
-
Sample Loading: Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading").[8] This prevents poor separation caused by a strong sample solvent.
-
Elution: Place the dry-loaded sample atop the column and elute with your pre-determined solvent system, collecting fractions. You can use a gradient (e.g., increasing from 10% to 50% ethyl acetate in hexanes) to speed up the elution after your product has been collected.[8][9]
-
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Problem 2: My product is a persistent oil that won't crystallize.
Cause & Explanation: The presence of even small amounts of impurities can disrupt the crystal lattice, preventing solidification. Alternatively, the inherent structure of the molecule may favor an amorphous or oily state at room temperature.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum for several hours, sometimes with gentle heating. Solvents can act as plasticizers.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can sometimes wash away the impurities that are inhibiting crystallization and induce the product to solidify.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the oil to induce crystallization.
-
Chromatography: If all else fails, the oil must be purified by flash column chromatography as described in the previous problem. This is the most definitive way to remove the impurities preventing crystallization.
Problem 3: My final product is discolored (yellow or brown) but appears pure by NMR.
Cause & Explanation: The color is likely due to trace amounts of highly conjugated, high-molecular-weight byproducts or decomposition products formed under thermal or acidic conditions. These impurities can be present in such small quantities that they are not easily detected by NMR but are intensely colored.
Solutions:
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent (one used for recrystallization is ideal). Add a small amount of activated carbon (charcoal) – typically 1-2% by weight. Heat the mixture to a boil for 5-10 minutes, then filter the hot solution through a pad of Celite to remove the carbon. The filtrate should be colorless. Crystallize the product from the filtrate. Caution: Using too much carbon can lead to significant product loss due to adsorption.
-
Recrystallization: A final, careful recrystallization can often leave colored impurities behind in the mother liquor.
-
Silica Plug Filtration: Dissolve the product in a minimum amount of solvent (e.g., dichloromethane or ethyl acetate) and pass it through a short plug of silica gel in a pipette or funnel, eluting with a slightly more polar solvent system. The colored impurities often bind strongly to the silica at the top of the plug.
Data & Visualization
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity | Typical Rf (vs. Product) | Primary Removal Method | Secondary Method |
| N-Acylhydrazide | Very Low (Baseline) | Flash Chromatography | Recrystallization |
| Triethyl Orthoformate | Very High (Solvent Front) | Evaporation / Workup | Flash Chromatography |
| Diacylhydrazine | Similar to Product | Flash Chromatography | Recrystallization |
| Hydrolyzed Acid | Very Low (Baseline) | Basic Aqueous Wash | HILIC/Reversed-Phase |
Diagram 1: General Purification Workflow
This diagram outlines the decision-making process for purifying a crude ethyl oxadiazole product.
Caption: Decision workflow for ethyl oxadiazole purification.
Diagram 2: Impurity Formation and Polarity
This diagram illustrates the main reaction and a key side reaction, highlighting the polarity differences that guide purification.
Caption: Key species and their relative polarities in synthesis.
References
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
-
Patel, K. D., et al. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. ResearchGate. Retrieved from [Link]
- Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
- Asif, M. (2014). A review on various synthetic approaches and biological activities of 1,3,4-oxadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 3(4), 266-284.
- Khan, I., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Siddiqui, N., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Journal of Health and Allied Sciences NU, 14(S 01), 532-537.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sorbtech.com [sorbtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Minimizing Side Reactions in 1,3,4-Oxadiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with low yields, intractable mixtures, and the loss of stereochemistry during the synthesis of 1,3,4-oxadiazole derivatives.
While the cyclodehydration of diacylhydrazines to form 1,3,4-oxadiazoles is thermodynamically favorable, the kinetic reality is that the choice of your dehydrating reagent dictates whether you isolate a highly pure heterocycle or a flask full of degraded tar. This guide is designed to dissect the causality behind common side reactions and provide field-proven, self-validating protocols to optimize your synthetic workflows.
Mechanistic Overview: Pathways to Failure and Success
To troubleshoot effectively, we must first map the logical relationship between reagent selection and intermediate stability. The diagram below illustrates how harsh oxophilic reagents drive off-target side reactions, whereas modern chemoselective reagents funnel the precursor directly to the target.
Fig 1: Mechanistic pathways and side-product formation in 1,3,4-oxadiazole synthesis.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant chlorinated byproducts and "black tar" formation when using
Q2: I am synthesizing a 1,3,4-oxadiazole-based peptidomimetic from a chiral amino acid precursor. How do I prevent racemization at the
Q3: My diacylhydrazine precursor is hydrolytically unstable and degrades before cyclization is complete. Is there an alternative route?
Causality: The cyclodehydration of diacylhydrazines produces water as a byproduct. If the reaction is not strictly anhydrous, or if the dehydrating agent is fully consumed, the equilibrium can shift backward, hydrolyzing the intermediate back into the starting carboxylic acids and hydrazides[1],[7].
Solution: Bypass the diacylhydrazine intermediate entirely by utilizing an oxidative cyclization approach. You can synthesize an acylhydrazone from an aldehyde and a hydrazide, and then perform a metal-free oxidative cyclization using Iodine (
Data Presentation: Reagent Efficacy Comparison
To aid in your experimental design, the following table summarizes the quantitative performance and side-reaction profiles of standard cyclization reagents.
| Dehydrating Reagent | Typical Reaction Temp | Primary Side Reactions | Stereocenter Retention | Average Yield |
| 90–110 °C | Chlorination, Polymerization[1] | Poor | 40–60% | |
| T3P (Propylphosphonic anhydride) | 60–80 °C | Minimal[3] | Good | 75–90% |
| Burgess Reagent | 25–50 °C | Minimal[4] | Excellent | 70–93% |
| 80 °C | Tosylation (rare)[6] | Excellent | 70–85% | |
| 80 °C | Over-oxidation (rare)[8] | N/A (Hydrazone route) | 75–82% |
Experimental Protocols
The following methodologies are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity before proceeding to workup.
Protocol A: Mild Cyclodehydration using the Burgess Reagent[4]
Ideal for sensitive substrates prone to chlorination or acid-catalyzed degradation.
-
Preparation: Dissolve the diacylhydrazine precursor (1.0 equiv) in anhydrous THF or DCM to achieve a 0.1 M concentration. Purge the flask with inert nitrogen gas.
-
Activation: Add the Burgess reagent (1.2–1.5 equiv) in a single portion at room temperature.
-
Cyclization: Stir the reaction mixture at 25–50 °C for 2–4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The starting diacylhydrazine is highly polar and will typically remain near the baseline in a 50% EtOAc/Hexanes system. Successful formation of the 1,3,4-oxadiazole is indicated by the appearance of a fast-moving, highly UV-active spot. Actionable insight: If the baseline spot persists after 3 hours, add an additional 0.2 equiv of Burgess reagent.
-
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer with DCM ( mL), dry the combined organic layers over anhydrous , and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol B: Iodine-Mediated Oxidative Cyclization of Acylhydrazones[8]
Ideal for hydrolytically unstable precursors or when avoiding dehydrating agents entirely.
-
Preparation: In a round-bottom flask, dissolve the pre-formed acylhydrazone (1.0 equiv) in anhydrous DMSO or ethanol (0.2 M).
-
Reagent Addition: Add
(3.0 equiv) followed by molecular Iodine ( , 0.5–1.2 equiv). -
Oxidation: Heat the mixture to 80 °C and stir for 12 hours.
-
Self-Validation Checkpoint: The reaction mixture will initially exhibit the deep brown color characteristic of molecular iodine. As the oxidative cyclization proceeds and
is reduced to iodide ( ), the solution will gradually fade to a pale yellow. Actionable insight: A persistent brown color after 12 hours indicates complete consumption of the substrate; premature fading to clear/yellow before TLC indicates completion requires spiking the reaction with an additional 0.2 equiv of . -
Workup: Quench the mixture with saturated aqueous
to neutralize any residual iodine. Extract with EtOAc, wash the organic layer extensively with brine to remove the DMSO, dry over , and concentrate.
References
-
The Open Medicinal Chemistry Journal. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." URL:[Link]
-
Journal of Organic Chemistry. "I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide." URL:[Link]
-
CORE (Elsevier). "A facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides." URL:[Link]
-
MDPI (Molecules). "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture." URL:[Link]
-
Arabian Journal of Chemistry. "An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent and Propylphosphonic anhydride-precursors for bis heterocycles." URL:[Link]
-
MDPI (Molecules). "Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides." URL:[Link]
-
ResearchGate. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson’s reagent and Propylphosphonic anhydride-precursors for bis heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide [organic-chemistry.org]
Enhancing solubility of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine for NMR
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing nuclear magnetic resonance (NMR) solubility and spectral resolution challenges with 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causality behind your compound's behavior. This molecule features a basic secondary amine (piperidine, pKa ~11.1)[1] coupled with a heteroaromatic hydrogen-bond acceptor (1,3,4-oxadiazole). This dual nature frequently induces complex phase behavior, self-assembly, and intermediate exchange phenomena in standard NMR solvents, requiring precise solvent engineering to resolve.
Diagnostic Workflow: Solvent Selection
The most critical factor in analyzing piperidine derivatives is identifying the ionization state of your isolated material. The workflow below dictates the optimal solvent pathway based on whether your compound is a neutral free base or a protonated salt.
Workflow for selecting the optimal NMR solvent based on the piperidine derivative's state.
Frequently Asked Questions (Troubleshooting)
Q1: My compound is a free base, but it forms a cloudy suspension in CDCl3. Why is this happening, and how do I fix it? A1: The piperidine nitrogen acts as a strong hydrogen-bond donor (NH), while the 1,3,4-oxadiazole ring provides multiple acceptor sites (N and O). In non-polar solvents like CDCl3, these molecules self-associate into oligomeric aggregates. This drastically reduces thermodynamic solubility and causes the aliphatic piperidine signals to broaden due to restricted conformational interconversion[2]. Solution: Switch to a more polar, hydrogen-bond disrupting solvent like DMSO-d6, or add 5-10% CD3OD to your CDCl3 sample. The deuterated methanol will competitively hydrogen-bond with the oxadiazole ring, breaking up the aggregates and sharpening the signals.
Q2: I have the HCl salt of this compound, but I need to run the NMR in CDCl3 to compare with literature values. What is the best approach? A2: Piperidinium salts are highly polar and virtually insoluble in pure CDCl3. The solvation energy provided by chloroform is insufficient to overcome the high lattice energy of the ionic crystal[3]. You must convert it back to the free base. Solution: Perform a micro-scale liquid-liquid extraction directly in the NMR tube or a small vial (see Protocol A). Using a mild base like K2CO3 deprotonates the piperidinium ion, allowing the lipophilic free base to partition cleanly into the CDCl3 layer.
Q3: The signals for the piperidine ring are extremely broad and complex, even when fully dissolved. Is my compound impure? A3: Not necessarily. Your compound has a bulky 1,3,4-oxadiazole ring at the C2 position of the piperidine ring. This creates a chiral center, rendering the remaining ring protons diastereotopic. Furthermore, secondary amines undergo rapid nitrogen inversion and ring flipping. The steric bulk of the oxadiazole ring restricts this interconversion, leading to intermediate exchange rates on the NMR timescale[2]. Additionally, quadrupolar relaxation from the 14N nucleus broadens adjacent signals. Solution: Perform a Variable Temperature (VT) NMR experiment. Heating the sample (e.g., to 60 °C in DMSO-d6) accelerates the exchange into the fast regime, coalescing the signals into sharp time-averaged peaks. Alternatively, adding a trace amount of trifluoroacetic acid (TFA-d) fully protonates the nitrogen, halting the inversion and sharpening the peaks.
Mechanism of solubility enhancement and peak sharpening via competitive H-bonding solvents.
Experimental Methodologies
To ensure self-validating results, the following protocols include visual phase indicators to confirm success before you insert the sample into the spectrometer.
Protocol A: In-Situ Micro-Extraction (Freebasing) for CDCl3 NMR
Purpose: To solubilize piperidinium salts in CDCl3 without losing material in a bulk extraction workflow.
-
Preparation: Weigh 5-10 mg of the piperidine salt into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 0.5 mL of CDCl3 and 0.5 mL of D2O. Two distinct liquid phases will form.
-
Basification: Add 10-20 mg of anhydrous K2CO3 (solid).
-
Extraction: Cap and vortex vigorously for 60 seconds. The base will dissolve in the D2O layer, deprotonating the salt.
-
Phase Separation: Allow the phases to separate. Validation step: The lower CDCl3 layer should now appear optically clear, indicating successful partitioning of the free base.
-
Transfer: Using a glass Pasteur pipette, carefully extract the lower CDCl3 layer and transfer it through a small plug of anhydrous Na2SO4 (to remove residual D2O) directly into an NMR tube.
Protocol B: Co-Solvent Solubilization for Aggregated Free Bases
Purpose: To disrupt intermolecular hydrogen bonding causing poor solubility in non-polar solvents.
-
Initial Solubilization: Attempt to dissolve 5 mg of the free base in 0.6 mL of CDCl3 in an NMR tube.
-
Titration: If the solution remains turbid, add CD3OD dropwise (10 µL at a time) using a micropipette.
-
Mixing: Invert the tube gently after each addition.
-
Validation: Stop when the solution becomes optically clear (usually requires <50 µL). Note: The residual solvent peak for methanol will appear at 3.49 ppm (CH3) and 4.87 ppm (OH) in CDCl3[4]. The piperidine NH proton will exchange with the CD3OD and disappear from the spectrum.
Quantitative Data Presentation
Selecting the correct solvent requires balancing dielectric properties with the physical state of your compound. The table below summarizes the critical parameters for standard NMR solvents used with piperidine derivatives.
| Solvent | Dielectric Constant (ε) | Solubilization Target | Residual ¹H Peak (ppm)[4] | HDO Peak (ppm)[4] | Application Notes |
| CDCl3 | 4.8 | Free Base | 7.26 | 1.56 | Prone to H-bond aggregation. Best for non-polar free bases. |
| DMSO-d6 | 46.8 | Free Base / Salt | 2.50 | 3.33 | Excellent universal solvent; requires VT-NMR to overcome viscosity-induced broadening. |
| CD3OD | 32.6 | Salt / Co-solvent | 3.31 | 4.87 | Disrupts H-bonding; note that the piperidine NH proton will exchange and disappear. |
| D2O | 80.1 | Salt | - | 4.79 | Only for fully protonated salts. NH proton will exchange completely. |
References
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Advances[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics (ACS Publications)[Link]
-
Piperidine - Compound Summary PubChem (National Institutes of Health)[Link]
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Controlling moisture sensitivity in oxadiazole synthesis reagents
Welcome to the Technical Support Center for Oxadiazole Synthesis . As a Senior Application Scientist, I frequently consult with researchers who experience sudden, unexplained drops in yield during the cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles. In 90% of these cases, the root cause is not the substrate—it is the insidious introduction of moisture.
Oxadiazole synthesis relies on highly electrophilic dehydrating agents that are inherently susceptible to nucleophilic attack by water. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality of moisture degradation, providing self-validating protocols, and establishing a rigorous framework for handling sensitive reagents.
Part 1: The Mechanistic Threat of Moisture in Cyclodehydration
The transformation of 1,2-diacylhydrazines into 1,3,4-oxadiazoles requires the activation of the carbonyl oxygen to facilitate an intramolecular cyclization by the adjacent nitrogen atom. Reagents like Propylphosphonic anhydride (T3P), Phosphorus oxychloride (POCl₃)[1], and the Burgess reagent[2] achieve this by forming highly reactive, O-phosphorylated, or O-sulfonylated intermediates.
However, water is a highly competitive nucleophile. The activation energy for the hydrolysis of these reagents is significantly lower than the activation energy required for the desired O-activation of the diacylhydrazine tautomer. When moisture is present in the solvent or introduced via ambient humidity, the dehydrating agent is rapidly consumed. This not only halts the cyclization but can also generate destructive byproducts (such as HCl from POCl₃), which degrade acid-sensitive substrates.
Mechanistic pathway illustrating how moisture outcompetes the substrate, leading to reagent depletion.
Part 2: Reagent-Specific Troubleshooting & FAQs
Q: My T3P-mediated cyclization stalled at 20% conversion, but the reagent is relatively new. What went wrong? A: T3P (propylphosphonic anhydride) is an exceptionally efficient, low-toxicity cyclodehydration agent for 1,3,4-oxadiazoles[3]. However, it is also a potent water scavenger[4]. If your solvent (e.g., EtOAc, DMF) is not strictly anhydrous, T3P will preferentially react with the trace water to form inactive propylphosphonic acid derivatives. Always verify solvent moisture via Karl Fischer titration before adding T3P.
Q: When using POCl₃ for oxadiazole synthesis, my reaction turned black and TLC showed substrate degradation. Why? A: POCl₃ is a classic, albeit harsh, cyclodehydration agent[1]. Its hydrolysis is highly exothermic and generates phosphoric acid alongside stoichiometric amounts of hydrogen chloride (HCl) gas. If moisture is present in your reaction vessel, the rapid generation of HCl and heat will cause charring and cleavage of acid-sensitive protecting groups (e.g., Boc, Trityl) on your substrate.
Q: How should I store and handle the Burgess Reagent to prevent failure? A: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is highly effective for mild cyclodehydrations[2] but is notoriously sensitive to air and humidity, readily oxidizing and hydrolyzing into inactive carbamates[5]. It must be stored under dry nitrogen or argon at low temperatures (typically 2–8 °C or colder). When weighing the reagent, use a glovebox or a heavily purged Schlenk line environment.
Part 3: Quantitative Impact of Moisture on Cyclodehydration
To illustrate the critical nature of anhydrous conditions, the following table summarizes the causal relationship between solvent moisture levels and the isolated yield of a standard T3P-mediated 1,3,4-oxadiazole cyclization.
| Solvent Moisture (ppm) | T3P Equivalents Required | Reaction Time (h) | 1,3,4-Oxadiazole Yield (%) | Primary Observation / Mechanistic Result |
| < 50 (Anhydrous) | 1.2 | 2 - 4 | > 90% | Clean conversion; robust O-phosphorylation. |
| 500 | 1.5 - 2.0 | 6 - 8 | 65 - 75% | Sluggish cyclization; partial reagent hydrolysis. |
| 2000 (0.2% water) | > 3.0 | > 12 | < 30% | Uncyclized intermediate stalls; high acid byproduct. |
| > 5000 (0.5% water) | N/A | Stalled | Trace | Complete reagent hydrolysis before activation. |
Part 4: Self-Validating Experimental Protocol
To guarantee reproducibility, protocols must be self-validating. The following methodology for Anhydrous T3P-Mediated Cyclodehydration incorporates built-in analytical checkpoints to ensure moisture has not compromised the system.
Step 1: System Preparation & Validation
-
Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a vacuum, then backfill with high-purity Argon.
-
Add the reaction solvent (e.g., EtOAc or DMF) over activated 3Å molecular sieves.
-
Validation Checkpoint: Perform a Karl Fischer titration on a 1 mL aliquot of the solvent. Do not proceed unless the moisture content is < 50 ppm.
Step 2: Substrate Activation
-
Dissolve the 1,2-diacylhydrazine substrate (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise, add a 50 wt% solution of T3P in EtOAc (1.5 equiv) via a gas-tight syringe. Causality note: Adding T3P at 0 °C prevents localized exothermic degradation of the substrate.
Step 3: Cyclodehydration & In-Process Monitoring
-
Gradually warm the reaction to 80 °C (or reflux) and stir.
-
Validation Checkpoint: At the 2-hour mark, analyze an aliquot via LC-MS. You should observe the mass of the O-phosphorylated intermediate transitioning to the final oxadiazole mass (M - H₂O). If the intermediate peak is stagnant, moisture has likely depleted the T3P. Add an additional 0.5 equiv of T3P to force completion.
Step 4: Quench and Workup
-
Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. This neutralizes the propylphosphonic acid byproducts, rendering them highly water-soluble.
-
Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1,3,4-oxadiazole.
Part 5: Troubleshooting Workflow Logic
When an oxadiazole synthesis fails, follow this logical diagnostic tree to isolate moisture-related variables from substrate-specific electronic or steric hindrances.
Diagnostic workflow for identifying and resolving cyclodehydration failures.
References
Sources
Resolving enantiomeric purity issues in chiral piperidine derivatives
Topic: Resolving Enantiomeric Purity Issues in Chiral Piperidine Derivatives
Status: Operational Operator: Senior Application Scientist Ticket Volume: High
Welcome to the Chiral Technologies Support Hub.
You are likely here because your piperidine scaffold—a cornerstone of pharmaceutical chemistry found in structures like paroxetine, ritalin, and tofacitinib—is failing to meet enantiomeric excess (
The piperidine ring is deceptively simple. However, the basic nitrogen, the potential for racemization at the
Below are the three most common "tickets" we receive, resolved with deep-dive technical protocols.
Ticket #01: Synthesis & Catalysis
Subject: "My asymmetric hydrogenation of substituted pyridines yields low
Diagnosis:
The reduction of pyridines to chiral piperidines is thermodynamically favorable but kinetically challenging due to catalyst poisoning by the basic nitrogen. If you are using heterogeneous catalysts (Pd/C) with chiral modifiers, you will rarely exceed 50-60%
The Solution: Ligand Matching & Additive Tuning High enantioselectivity in pyridine hydrogenation requires a precise "handshake" between the catalyst and the substrate.
Protocol: The "Activated" Hydrogenation Screen
-
Substrate Activation: Do not hydrogenate the free pyridine.
-
Action: Convert the pyridine to an
-benzyl or -Boc pyridinium salt. This breaks the aromaticity partially and prevents the free nitrogen from coordinating too tightly to the metal center. -
Why? Quaternization activates the ring toward hydride transfer.
-
-
Catalyst Selection:
-
Primary System:
with chiral -ligands. -
Top Ligand Candidates:
-
(S)-SegPhos (General purpose)
-
(R)-MeO-BoQPhos (Specific for 2-substituted pyridines)
-
JosiPhos (Excellent for Rh-catalyzed routes)[1]
-
-
-
The "Magic" Additive:
Workflow Visualization:
Caption: Decision tree for optimizing asymmetric hydrogenation of pyridines to piperidines.
Ticket #02: Purification & Resolution
Subject: "I cannot crystallize my diastereomeric salt. It oils out."
Diagnosis: Chiral piperidines often form "oils" because the conformational flexibility of the saturated ring prevents efficient packing in the crystal lattice. Furthermore, the "Rule of 3" (trying 3 solvents, 3 acids, 3 temperatures) is often insufficient for these scaffolds.
The Solution: The "Dutch Resolution" Approach Instead of using a single resolving agent, use a family of structurally related resolving agents simultaneously. This increases the probability of nucleation.
Protocol: Advanced Salt Screening
Step 1: The Acid Matrix Prepare 0.1 M solutions of the racemate in MeOH. Screen against these resolving agents (0.5 eq):
| Resolving Agent Family | Specific Acids | Target Mechanism |
| Tartaric Derivatives | L-Tartaric, DBTA, DTTA | Hydrogen bonding networks |
| Mandelic Derivatives | (S)-Mandelic, (S)-O-Acetylmandelic | |
| Phosphoric Acids | (R)-TRIP, (R)-BNP | Bulky ion pairing (for greasy amines) |
Step 2: The Solvent "Switch" If the salt oils out in alcohols (common for piperidines):
-
Dissolve the oil in a minimum amount of hot Methyl Ethyl Ketone (MEK) or MIBK .
-
Add water dropwise until turbidity persists.
-
Crucial Step: Add a seed crystal of the racemic salt if chiral seeds are unavailable. This lowers the kinetic barrier for the first nucleation event.
Step 3: Dynamic Kinetic Resolution (DKR) If classical resolution fails (max 50% yield), switch to DKR.
-
Technique: Lithiate the
-Boc-piperidine with -BuLi/TMEDA.[4] -
Reagent: Add a chiral ligand (e.g., (-)-Sparteine or O'Brien's diamine).[5]
-
Mechanism: The lithiated species racemizes rapidly; the chiral ligand selectively crystallizes or reacts with one enantiomer, driving the equilibrium to 100% theoretical yield [1].
Ticket #03: Analytical Verification
Subject: "My chiral HPLC peaks are tailing, and I can't integrate the minor enantiomer."
Diagnosis:
Piperidines are strong bases (
The Solution: Mobile Phase Suppression
Protocol: Chiral Method Development for Basic Amines
1. Column Selection Strategy: Do not start with coated phases (OD/AD) if you plan to use harsh modifiers.
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized, e.g., CHIRALPAK IA/IG).
-
Secondary: Cellulose tris(3,5-dichlorophenylcarbamate) (Immobilized, e.g., CHIRALPAK IC).
2. The "Basic" Mobile Phase Recipe: Standard neutral solvents will fail. You must suppress ionization.
-
Base Additive: Diethylamine (DEA) is standard, but Butylamine (0.1%) is often superior for piperidines because its steric bulk blocks silanols more effectively.
-
The "Double Additive" Trick: If tailing persists, use 0.1% DEA + 0.1% TFA (Trifluoroacetic acid).
-
Why? This forms a buffer in situ within the mobile phase, sharpening the peaks significantly without degrading the column [2].
-
3. Sample Diluent: Dissolve your sample in the mobile phase, not in pure MeOH. A mismatch in solvent strength can cause "fronting" or precipitation at the column head.
Method Optimization Logic:
Caption: Troubleshooting logic for chiral chromatography of basic piperidines.
References
-
Coldham, I., et al. (2010).[4] Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Chiral Separation of Piperidine Derivatives.
-
Glorius, F., et al. (2011). Asymmetric Hydrogenation of Pyridines. Wiley Online Library.
-
Charette, A. B., et al. (2000). Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. Journal of the American Chemical Society.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Spectral Analysis Guide: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Executive Summary & Application Scope
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine . This scaffold represents a critical bioisostere for proline derivatives and carboxylic acids in drug discovery, offering improved metabolic stability and lipophilicity.
Primary Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists. Objective: To establish a self-validating spectral fingerprint for structural confirmation, distinguishing the target molecule from synthetic precursors (hydrazides) and determining optimal solvent systems for resolution.
Comparative Performance Analysis: Solvent Systems
The "performance" of an NMR assay for this piperidine derivative is defined by signal dispersion (resolution of multiplet overlaps) and exchangeable proton visibility (NH detection).
Table 1: Comparative Solvent Performance Metrics
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d6) | D2O + TFA (Acidic Form) |
| H2 (Methine) Resolution | High. Appears as a distinct doublet of doublets (dd) at ~4.0–4.2 ppm. | Moderate. May overlap with water peak (3.33 ppm) or solvent satellite if not dry. | Shifted. Downfield shift (+0.5 ppm) due to N-protonation. |
| NH Proton Visibility | Low. Often broad or invisible due to rapid exchange. | Excellent. Sharp broad singlet or triplet (if coupled) at >9.0 ppm (salt) or ~2-3 ppm (free base). | N/A. Rapid exchange with D2O eliminates signal. |
| Ethyl Group ( | Clear. Quartet at ~2.8 ppm. | Clear. Quartet at ~2.8 ppm. | Clear. Slight downfield shift. |
| Conformational Rigidity | Variable. Ring inversion is fast; signals are averaged. | Rigid. H-bonding may stabilize specific chair conformers. | Locked. Protonation locks the chair; splitting patterns sharpen. |
| Best Use Case | Routine purity checks; lipophilic impurity detection. | Full structural characterization; confirming NH integrity. | Mimicking physiological salt state; resolving overlapping multiplets. |
Detailed Spectral Assignment & Logic
The "Fingerprint" Region (Key Diagnostic Signals)
To validate the structure, focus on the causality between the chemical environment and the observed shift.
-
The Oxadiazole "Anchor" (Ethyl Group):
-
Signal: Triplet (
, ~1.35) and Quartet ( , ~2.85). -
Causality: The methylene quartet is significantly deshielded (~2.85 ppm) compared to a standard alkyl chain (~1.2 ppm) due to the anisotropic effect and electron-withdrawing nature of the aromatic oxadiazole ring.
-
Validation: Integration must be exactly 2:3. Any deviation suggests trapped propionic acid or solvent.
-
-
The Chiral Center (Piperidine H2):
-
Signal: Doublet of doublets (dd) or broad doublet,
~3.9 – 4.2 ppm. -
Causality: This proton is
to both the piperidine nitrogen (electronegative) and the oxadiazole ring ( -deficient). This "push-pull" environment isolates this peak from the upstream methylene "forest" (1.5–2.0 ppm). -
Coupling:
values reveal stereochemistry. A large coupling (~10-12 Hz) indicates an axial-axial relationship with H3, confirming the substituent is in the equatorial position (thermodynamically favored).
-
Distinguishing Precursor vs. Product
A common failure mode is incomplete cyclization of the hydrazide precursor.
-
Precursor (Hydrazide): Shows distinct carbonyl signals in 13C and broad NH/NH2 signals in 1H.
-
Product (Oxadiazole):
-
Disappearance: The amide/hydrazide NH protons vanish.
-
Shift: The ethyl
shifts downfield by ~0.4 ppm upon cyclization due to aromaticity formation.
-
Experimental Protocol: Self-Validating Workflow
Phase 1: Sample Preparation (Standardized)
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent Choice: Use DMSO-d6 (0.6 mL) for the primary characterization to ensure the NH proton is visible and to stabilize the dipole.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g.,
residues) which cause line broadening.
Phase 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse) to maximize signal-to-noise.
-
Relaxation Delay (D1): Set to 2.0 seconds . The ethyl protons relax slowly; insufficient delay will distort integration ratios (Causality: T1 relaxation differences).
-
Scans (NS): Minimum 16 scans for >95% purity; 64 scans for impurity profiling.
Phase 3: Structural Logic Diagram (Graphviz)
Caption: Logic flow for validating the structural integrity of the oxadiazole-piperidine scaffold using 1H NMR markers.
Advanced Verification: 2D NMR Correlations
For regulatory submission or complex mixtures, 1D NMR is insufficient. Use the following correlations:
-
COSY (Correlation Spectroscopy):
-
Establish the spin system:
. -
Critical Check: Ensure the Ethyl group (
- ) is an isolated spin system, not coupling to the piperidine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Confirm the H2 proton correlates to a carbon at ~50–55 ppm (Piperidine C2).
-
Confirm the Ethyl
correlates to a carbon at ~19–20 ppm.
-
Mechanistic Pathway of Signal Evolution
The following diagram illustrates how the chemical environment shifts the key protons relative to the starting material (Piperidine-2-carboxylic acid).
Caption: Evolution of the H2 chemical shift driven by the formation of the aromatic oxadiazole ring.
References
-
Jakubkienė, V., & Vainilavičius, P. (2003). Synthesis and characterization of piperidine or morpholine 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol. Chemija. 1
-
BenchChem. (n.d.). 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Structure and NMR Analysis. Link
-
Kamienski, B., et al. (1996).[2] Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Academic Press.[2] 2
-
Wasylishyn, M. (2025).[3] C-13 NMR study of substituent effects in 1,2,4-oxadiazole derivatives. ResearchGate. 4
Sources
Spectroscopic Validation of 1,3,4-Oxadiazole & Piperidine Scaffolds: A Comparative FTIR Guide
Executive Summary
In medicinal chemistry, the fusion of 1,3,4-oxadiazole (a planar, electron-deficient aromatic linker) and piperidine (a non-planar, lipophilic aliphatic amine) creates a pharmacophore with potent antimicrobial and anticancer potential. However, verifying the successful coupling and cyclization of these moieties requires precise spectroscopic interpretation.
This guide moves beyond basic peak listing. It provides a comparative analysis of the vibrational modes of these two distinct rings, focusing on the mechanistic origins of their spectral signatures. We will define the critical checkpoints for validating the formation of the oxadiazole ring from hydrazide precursors and identifying the conformational state of the piperidine ring.
Part 1: Theoretical Foundation & Electronic Character
To interpret the spectrum, one must understand the electronic environment of the bonds.
| Feature | 1,3,4-Oxadiazole Ring | Piperidine Ring |
| Geometry | Planar, Rigid, Aromatic ( | Chair conformation (fluxional), Aliphatic |
| Hybridization | ||
| Electronic Nature | Electron-withdrawing (Lipophilicity modulator) | Electron-donating (Base, H-bond acceptor) |
| Key Vibrational Driver | Conjugation & Ring Breathing | C-H Hyperconjugation (Bohlmann Bands) |
Part 2: Spectral Fingerprinting (Comparative Analysis)
The following table isolates the diagnostic bands required to confirm the presence of both rings in a single molecule.
Table 1: Diagnostic FTIR Peaks for Structural Confirmation
| Vibrational Mode | Frequency Range ( | Intensity | Mechanistic Origin |
| 1,3,4-Oxadiazole Moiety | |||
| 1600 – 1640 | Medium/Strong | Imine bond character within the aromatic system. Often appears as a doublet due to Fermi resonance. | |
| 1050 – 1280 | Strong | Asymmetric ether linkage vibration. This is the "fingerprint" of the closed ring. | |
| Ring Breathing | 960 – 1000 | Medium | Skeletal vibration of the 5-membered heterocyclic ring. |
| Piperidine Moiety | |||
| 2800 – 2950 | Strong | Symmetric and asymmetric stretching of | |
| Bohlmann Bands | 2700 – 2800 | Weak/Shoulder | Critical Indicator: Arises from C-H bonds antiperiplanar to the N-lone pair.[1] Confirms a rigid chair conformation. |
| 1100 – 1250 | Medium | Aliphatic C-N stretch. Often overlaps with oxadiazole C-O-C; requires careful deconvolution. | |
| ~1440 – 1460 | Medium | Characteristic deformation of methylene groups in the ring. |
Expert Insight (The Bohlmann Effect): Do not ignore the "shoulders" on the lower energy side of the C-H stretching region (2700–2800 cm⁻¹). In piperidine derivatives, these Bohlmann bands confirm that the nitrogen lone pair is axially oriented and antiperiplanar to adjacent axial C-H bonds. If these bands are absent, your piperidine ring may be distorted or protonated (salt form).
Part 3: Synthesis Monitoring (The "Alternative" Analysis)
The most common analytical challenge is distinguishing the 1,3,4-oxadiazole product from its acyl hydrazide precursor . This is not a comparison of two different products, but a comparison of reaction states.
Workflow: Monitoring Cyclodehydration
The transition from an open-chain hydrazide to a closed oxadiazole ring is spectroscopically dramatic.
Caption: Spectroscopic checkpoints during the cyclodehydration of hydrazide to oxadiazole.
The "Disappearance" Test
To validate the synthesis, you must observe the complete disappearance of the Carbonyl (
-
If C=O remains: The reaction is incomplete (acyclic hydrazide is still present).
-
If C=O shifts to ~1750 cm⁻¹: You may have formed a different isomer or an ester byproduct, not the aromatic oxadiazole.[2]
Part 4: Experimental Protocol (Self-Validating)
To obtain the resolution necessary to see Bohlmann bands or resolve the C=N doublet, standard ATR (Attenuated Total Reflectance) is often sufficient, but KBr pellets provide superior resolution for weak overtone bands.
Method: High-Resolution Transmission FTIR (KBr Pellet)
-
Sample Preparation (The Grinding Rule):
-
Mix 1–2 mg of the dried sample with 100–150 mg of spectroscopic grade KBr.
-
Critical Step: Grind in an agate mortar for at least 2 minutes. You must reduce particle size below the wavelength of incident light (approx. 2–5 microns) to prevent the Christiansen Effect (scattering that causes baseline distortion).
-
-
Pellet Formation:
-
Press at 8–10 tons of pressure under vacuum for 2 minutes. Vacuum removes trapped air/water that interferes with the O-H/N-H region.
-
Validation: The pellet must be transparent, not milky. A milky pellet indicates moisture or large particle size.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the Bohlmann bands).
-
Scans: Minimum 32 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background with a pure KBr pellet.
-
Part 5: Structural Logic & Signal Pathway
Understanding how the molecule vibrates helps in assigning peaks correctly. The diagram below illustrates the vibrational logic.
Caption: Logical flow of vibrational assignments based on electronic sub-structures.
References
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. The Scientific World Journal. Link
-
Citation Context: Validates the C=N stretching frequency (1680–1520 cm⁻¹) and C-O-C vibration (1300–1050 cm⁻¹) in synthesized derivatives.[3]
-
-
Bohlmann, F. (1958).[4] Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte.
-
Citation Context: The foundational text establishing the relationship between C-H stretching bands <2800 cm⁻¹ and the antiperiplanar lone pair in piperidine rings (Bohlmann bands).[1]
-
-
Richard, J. J., et al. (2025).[2] GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum. Journal of Applied Pharmaceutical Science. Link
- Citation Context: Provides recent experimental data on the extraction and FTIR characterization of n
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically active moiety. Der Pharma Chemica.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Citation Context: Authoritative reference for general FTIR interpretation rules, specifically the Christiansen effect and sampling protocols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. updatepublishing.com [updatepublishing.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
High-Resolution Mass Spectrometry Comparison Guide: Elucidating Fragmentation Patterns of Ethyl Oxadiazolyl Piperidine Derivatives
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of elucidating nitrogen-rich heterocyclic scaffolds. Ethyl oxadiazolyl piperidine (EOP) derivatives represent a highly versatile class of pharmacophores, widely utilized in the development of muscarinic agonists, synthetic cannabinoids, and GPCR-targeting therapeutics. However, their structural characterization via tandem mass spectrometry (MS/MS) presents unique challenges. The presence of multiple basic nitrogen atoms and the labile nature of the oxadiazole ring generate complex, often isobaric, fragmentation spectra.
This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms against standard Triple Quadrupole (QqQ) systems. By dissecting the causality behind EOP fragmentation, we provide a self-validating analytical framework for structural elucidation.
Part 1: The Core Mechanism - Causality of EOP Fragmentation
To optimize MS acquisition parameters, one must first understand the intrinsic gas-phase chemistry of EOPs. The fragmentation of these molecules under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is governed by two primary pathways:
1. Piperidine Ring Cleavage (Low Energy) The piperidine moiety, often substituted with an ethyl carboxylate or an ethyl group, undergoes rapid neutral loss. Initial protonation typically occurs at the most basic piperidine nitrogen, weakening the adjacent C-N bonds. At low collision energies (CE 15–25 eV), this results in the cleavage of the piperidine ring and the loss of the ethyl ester/alkyl chain.
2. Retro-Cycloaddition (RCA) of the Oxadiazole Ring (High Energy) At higher collision energies (CE 30–50 eV), the oxadiazole ring undergoes a characteristic 1,3-dipolar cycloreversion. As extensively documented in the1, this RCA pathway cleaves the 1,5 (C-O) and 3,4 (C-N) bonds, producing a nitrile oxide fragment[1]. This intermediate can then 2[2]. Furthermore, 3 confirm that these subsequent neutral losses are highly dependent on the electronic environment of the ring substituents[3].
Figure 1: MS/MS fragmentation pathways of ethyl oxadiazolyl piperidine via RCA and cleavage.
Part 2: Platform Comparison & Data Presentation
When mapping the RCA pathways of EOPs, the choice of mass analyzer dictates the fidelity of the structural assignment. The isobaric nature of fragments—such as distinguishing a
-
Orbitrap HRMS (e.g., Thermo Exploris Series): The gold standard for de novo structural elucidation. It easily resolves sub-Da isobaric interferences critical for confirming the RCA isocyanate fragment. However, slower scan speeds can result in missed MS/MS sampling across narrow UHPLC peaks.
-
Q-TOF HRMS (e.g., Agilent 6546 / Waters Xevo G3): Offers excellent acquisition speeds making it ideal for high-throughput screening of EOP libraries coupled with UHPLC. The superior isotopic fidelity aids in confirming the number of nitrogen atoms in the product ions.
-
Triple Quadrupole (QqQ): Unsuited for unknown structural elucidation due to unit resolution. However, once the RCA fragments (e.g., the nitrile product ion) are identified via HRMS, the QqQ becomes the optimal platform for targeted, high-sensitivity MRM quantitation.
Quantitative Comparison of MS Platforms for EOP Analysis
| Platform | Resolving Power (FWHM) | Mass Accuracy | Max Scan Speed | Isobaric Resolution ( | Optimal Application |
| Orbitrap HRMS | Up to 240,000 | < 1 ppm | ~10–40 Hz | Excellent | De novo structural elucidation |
| Q-TOF HRMS | 40,000 – 80,000 | 1 – 2 ppm | Up to 50 Hz | Good | High-throughput library screening |
| Triple Quad (QqQ) | Unit (~0.7 Da) | 0.1 Da | > 500 MRMs/sec | Poor (Unresolved) | Targeted MRM quantitation |
Part 3: Experimental Protocol (Self-Validating Workflow)
To ensure reproducibility and analytical rigor, the following protocol establishes a self-validating system for EOP fragmentation analysis. By utilizing a stepped collision energy approach, both the low-energy piperidine cleavage and the high-energy RCA pathways are captured in a single composite spectrum, internally validating the molecule's structural connectivity.
Step 1: Sample Preparation
-
Reconstitute the EOP derivative in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote positive ion mode electrospray ionization (ESI+).
Step 2: UHPLC Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition (Data-Dependent Acquisition - DDA)
-
Source Parameters: ESI+, Capillary Voltage 3.5 kV, Desolvation Temp 350°C.
-
Precursor Selection: Isolate the
ion with a narrow quadrupole isolation window (1.3 m/z) to exclude co-eluting isotopic interferences. -
Fragmentation (Crucial Step): Apply a stepped Normalized Collision Energy (NCE) of 20, 40, and 60.
-
Causality: NCE 20 captures the intact oxadiazole ring and piperidine losses. NCE 40–60 drives the RCA mechanism to completion, generating the diagnostic nitrile and isocyanate fragments.
-
Step 4: Data Processing & Validation
-
Apply a Mass Defect Filter (MDF) centered around the exact mass of the expected EOP core.
-
Validate the RCA mechanism by calculating the mass difference between the precursor and the highest-abundance MS/MS peak. The presence of the exact mass of the predicted nitrile fragment confirms the oxadiazole connectivity.
Figure 2: Step-by-step LC-HRMS/MS analytical workflow for EOP structural elucidation.
References
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: researchgate.net URL:1[1]
-
Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: scielo.br URL:3[3]
Sources
Structure-activity relationship (SAR) of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
An in-depth technical analysis and comparison guide for researchers and drug development professionals evaluating the 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine scaffold.
Executive Summary
In modern medicinal chemistry, the strategic combination of saturated nitrogen heterocycles with aromatic bioisosteres is a proven methodology for generating high-quality lead compounds. This compound represents a highly versatile bioactive scaffold. By bridging a piperidine ring (a basic, solubilizing moiety) with a 1,3,4-oxadiazole core (a metabolically stable amide/ester bioisostere), this framework has demonstrated significant utility in central nervous system (CNS) drug discovery and antimicrobial research [1, 2].
This guide objectively compares the this compound scaffold against alternative regioisomers and bioisosteres, providing structural rationales, quantitative performance data, and validated experimental protocols for its evaluation.
Structural Deconstruction & Mechanistic Rationale
To understand the utility of this scaffold, we must deconstruct its three primary domains and the causality behind their pharmacological behavior:
-
The 1,3,4-Oxadiazole Core : Traditionally used to replace metabolically labile esters and amides, the 1,3,4-oxadiazole ring resists proteolytic cleavage. Its alternating single and double bonds stabilize the molecule, while the oxygen and nitrogen atoms provide multiple lone pairs. These act as critical hydrogen-bond acceptors, interacting with conserved serine, threonine, or tyrosine residues in target binding pockets [2, 4].
-
The Piperidine Ring : As a saturated six-membered heterocycle, piperidine introduces a basic nitrogen center (pKa ~9.5). At physiological pH, this nitrogen is protonated, ensuring high aqueous solubility and enabling the formation of vital salt bridges with acidic residues (e.g., Asp3.32 in GPCRs) [1, 3]. The 2-position attachment (compared to the more common 4-position) restricts the conformational flexibility of the basic nitrogen relative to the oxadiazole ring, which can be leveraged to achieve target selectivity.
-
The 5-Ethyl Substituent : The ethyl group provides a precise balance of steric bulk and lipophilicity. It is large enough to occupy small hydrophobic sub-pockets, yet small enough to avoid the severe solubility penalties and off-target toxicity (e.g., hERG inhibition) often associated with larger aromatic groups like phenyl rings [4].
Diagram 1: SAR logic map detailing the functional roles of the scaffold's domains and alternatives.
Comparative SAR Analysis
When optimizing a lead compound, researchers must choose between various heterocyclic and alkyl alternatives. Below is an objective comparison of the this compound scaffold against its primary structural competitors.
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
Exchanging the oxygen atom for a sulfur atom yields a thiadiazole. While sulfur is a recognized bioisostere, its larger Van der Waals radius alters the ring's dihedral angle and significantly increases lipophilicity (LogP). In tight binding pockets (such as the DprE1 enzyme in Mycobacterium tuberculosis), this increased steric bulk often results in a slight drop in target affinity and a reduction in aqueous solubility[2].
2-Piperidyl vs. 4-Piperidyl Regioisomers
The attachment point of the piperidine ring drastically alters the vector of the basic nitrogen. The 4-piperidyl variant is highly linear, allowing the basic nitrogen to reach deep into binding pockets (e.g., demonstrating a
5-Ethyl vs. 5-Phenyl Substitution
Replacing the 5-ethyl group with a 5-phenyl ring allows for
Quantitative Performance Metrics
The following table summarizes the comparative performance of these scaffolds using the Serotonin 5-HT1A receptor as a representative benchmarking target, alongside standard ADME metrics.
| Compound Scaffold | Target Affinity (5-HT1A | Lipophilicity (cLogP) | Microsomal Stability ( | Mechanistic Consequence |
| This compound | 4.8 | 1.4 | >60 | Compact geometry; excellent ADME profile. |
| 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine | 1.5 | 1.4 | >60 | Linear extension optimal for deep GPCR pockets. |
| 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | 1.2 | 3.1 | 25 | High affinity via |
| 2-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidine | 8.5 | 2.0 | >60 | Sulfur increases steric clash and lipophilicity. |
Validated Experimental Protocols
To ensure rigorous evaluation of this scaffold, the following protocols represent a self-validating system for synthesis and biological screening.
Protocol A: Synthesis of this compound Hydrochloride
Causality Note: This route utilizes triethyl orthopropionate to simultaneously install the ethyl group and drive the dehydrative cyclization, avoiding the use of harsh, toxic dehydrating agents like
-
Hydrazide Formation: Dissolve 1.0 eq of N-Boc-piperidine-2-carboxylic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes to activate the acid (preventing racemization), then add 2.0 eq of hydrazine hydrate. Stir at room temperature for 4 hours. Extract with ethyl acetate and wash with brine to isolate the intermediate hydrazide.
-
Cyclization: Suspend the hydrazide in an excess (5.0 eq) of triethyl orthopropionate. Add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux at 120°C for 12 hours. The orthopropionate acts as both solvent and electrophile. Concentrate under vacuum and purify via silica gel chromatography to yield the Boc-protected oxadiazole.
-
Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add 4N HCl in dioxane (10 eq). Stir at room temperature for 2 hours. The acidic environment cleaves the Boc group. Evaporate the solvent to yield the final compound as a hydrochloride salt, ensuring optimal aqueous solubility for biological assays.
Protocol B: 5-HT1A Radioligand Competition Binding Assay
Causality Note: This assay uses
-
Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM
, pH 7.4). Using CHO cells provides a clean background devoid of endogenous human GPCRs. -
Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from
to M), 50 µL of -8-OH-DPAT (final concentration 1.5 nM), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash filters three times with ice-cold buffer.
-
Validation & Detection: Define non-specific binding in parallel wells using 10 µM WAY-100635. Transfer filters to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate
values using the Cheng-Prusoff equation.
Diagram 2: Experimental workflow from scaffold synthesis to target validation and SAR analysis.
References
-
PMC. "Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents". URL:[Link]
-
PMC. "Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics". URL:[Link]
-
PMC. "Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review". URL:[Link]
HPLC Method Validation for the Purity of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine: A Comparative Guide
The Analytical Challenge: Bridging Polar and Basic Moieties
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine requires navigating a complex physicochemical landscape. The molecule is bifunctional:
-
The 1,3,4-oxadiazole ring: A highly polar, electron-deficient heterocycle that acts as a strong hydrogen bond acceptor. It requires sufficient aqueous conditions for retention but is sensitive to phase collapse.
-
The piperidine ring: A strongly basic secondary amine (pKa ~10.5). In standard reversed-phase chromatography,1[1], leading to severe peak tailing and compromised resolution of closely eluting impurities.
Regulatory Framework: A Lifecycle Approach
Modern method validation transcends simple checklist execution. Under the updated2[2], validation is treated as a continuous lifecycle process grounded in Analytical Quality by Design (AQbD). The objective is to establish a Method Operable Design Region (MODR) that guarantees the method remains fit for its intended purpose—specifically, the accurate quantification of purity and related substances across different laboratories and instruments[3].
AQbD workflow for HPLC method lifecycle management.
Stationary Phase Comparison: Overcoming Piperidine Tailing
To objectively determine the optimal stationary phase for this compound, we compared three distinct column chemistries. The Critical Quality Attributes (CQAs) evaluated were Tailing Factor (
Table 1: Comparative Performance of Stationary Phases
| Column Chemistry | Particle Technology | Tailing Factor ( | Theoretical Plates ( | Resolution ( | Suitability for Purity Assay |
| Standard C18 | Fully Porous (5 µm) | 2.4 | 8,500 | 1.8 | Poor: Tailing obscures minor impurities. |
| Base-Deact. C18 | Core-Shell (2.7 µm) | 1.1 | 22,000 | 3.5 | Excellent: High efficiency, sharp peaks. |
| PFP Phase | Core-Shell (2.7 µm) | 1.3 | 19,500 | 4.2 | Excellent: Best orthogonal selectivity. |
Mechanistic Causality
Why does the Base-Deactivated Core-Shell C18 drastically outperform the standard C18?
Standard fully porous silica contains residual silanol groups (Si-OH) with a pKa of ~4.5. In a typical reversed-phase mobile phase (pH 3–7), these silanols ionize into anionic
Base-deactivated columns undergo aggressive secondary silanization (endcapping) to neutralize these active sites. When combined with superficially porous (core-shell) technology, the diffusion path is shortened,5[5].
Mitigation of piperidine-silanol interactions to prevent peak tailing.
Self-Validating Experimental Protocol
A scientifically sound protocol must be self-validating; it should inherently detect its own failure before generating reportable data. The following step-by-step methodology incorporates strict System Suitability Testing (SST) as the absolute gatekeeper for the 6[6].
Chromatographic Conditions
-
Column: Base-Deactivated Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0 to suppress residual silanol ionization).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (optimized for the7
7[7]).
Step-by-Step Validation Workflow
Step 1: System Suitability Testing (SST) - The Self-Validating Gate
-
Action: Inject the standard solution (100 µg/mL) six consecutive times.
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing Factor (
) ≤ 1.5; Theoretical Plates ( ) ≥ 10,000. -
Causality: If
> 1.5, it indicates column voiding or unsuppressed silanol activity. The run must automatically abort, and the mobile phase pH must be verified before proceeding.
Step 2: Specificity & Forced Degradation
-
Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3%
, and UV light for 24 hours to induce degradation. Inject the stressed samples. -
Acceptance Criteria: The API peak must be baseline resolved (
> 2.0) from all degradation products (e.g., oxadiazole ring-opened hydrazides). Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector[7].
Step 3: Linearity and Range
-
Action: Prepare calibration standards at 25%, 50%, 80%, 100%, 120%, and 150% of the target concentration. Inject in triplicate.
-
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999. The y-intercept must be ≤ 2.0% of the target response at 100% concentration[8].
Step 4: Accuracy (Recovery)
-
Action: Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare three independent preparations per level.
Step 5: Precision (Repeatability and Intermediate Precision)
-
Action: Prepare six independent sample preparations of a single batch analyzed on Day 1 by Analyst A (Repeatability). Repeat the entire process on Day 2 by Analyst B using a different HPLC system (Intermediate Precision).
-
Acceptance Criteria: The overall %RSD for the calculated purity across all 12 preparations must be ≤ 2.0%[8].
References
- MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". mastercontrol.com.
- Eurachem. "ICH Q2(R2)
- International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2)
- AMSbiopharma.
- ICH.
- MilliporeSigma. "HPLC and UHPLC Column Selection Guide". sigmaaldrich.com.
- Benchchem. "Optimization of HPLC Separation for Piperidine Diastereomers". benchchem.com.
- ResearchGate. "Piperidine derivatives - extra peak in pure compounds".
- ResearchGate. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative".
- Benchchem. "HPLC-UV Analysis of Piperidine-Containing Compounds". benchchem.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
A Comparative Analysis of Molecular Docking Performance: 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Against Acetylcholinesterase
A Senior Application Scientist's Guide to In Silico Target Engagement
This guide provides a detailed comparative analysis of the molecular docking performance of the novel compound 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine against a well-established therapeutic target, Acetylcholinesterase (AChE). We will compare its predicted binding affinity with that of Donepezil, a standard drug used for the treatment of Alzheimer's disease, which functions by inhibiting AChE.
The 1,3,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] Similarly, the piperidine moiety is a common feature in many pharmacologically active compounds.[4] Given that some 5-aryl-1,3,4-oxadiazole derivatives have been investigated as potential inhibitors of acetylcholinesterase, this guide will use AChE as a representative target to illustrate a robust molecular docking workflow.[5][6]
The Rationale: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[7][8][9] Its primary purpose in drug discovery is twofold: to predict the binding mode and to estimate the binding affinity.[8][10] A lower, more negative docking score generally indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.[11][12][13]
By comparing the docking score of a novel compound to that of a known inhibitor (a "standard drug"), we can generate an early-stage hypothesis about its potential efficacy. This in silico approach allows for the rapid and cost-effective screening of large compound libraries, prioritizing the most promising candidates for further experimental validation.[7][8][10]
Experimental Protocol: A Validated Docking Workflow
To ensure the trustworthiness and reproducibility of our findings, we will employ a protocol that includes a critical validation step. This process confirms that the chosen docking software and parameters can accurately reproduce a known binding pose.
Software and Materials
-
Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program.[14][15]
-
Visualization Software: Discovery Studio or PyMOL for visual inspection of protein-ligand interactions.
-
Protein Target: Human Acetylcholinesterase (AChE) complexed with Donepezil.
-
PDB ID: 4EY7 (retrieved from the Protein Data Bank).
-
-
Ligands:
-
Novel Compound: this compound.
-
Standard Drug: Donepezil (co-crystallized ligand in PDB: 4EY7).
-
Workflow Diagram
Caption: The molecular docking workflow, from preparation and validation to screening and analysis.
Step-by-Step Methodology
-
Receptor Preparation:
-
Download the crystal structure of AChE (PDB ID: 4EY7).
-
Prepare the protein for docking by removing water molecules and any non-essential heteroatoms.
-
Add polar hydrogen atoms and assign Kollman charges to the protein structure. This is critical for accurately calculating electrostatic interactions.
-
The co-crystallized Donepezil ligand is separated from the protein and saved for the validation step.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or an online server.
-
Perform energy minimization on the ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, stable starting conformation.
-
Assign Gasteiger charges to the ligand atoms.[14]
-
-
Protocol Validation (Redocking):
-
Causality: Before screening our novel compound, we must first validate our docking protocol.[16] This step ensures that the chosen parameters can accurately reproduce the experimentally determined binding pose of a known ligand.
-
Define a grid box (the search space for the docking algorithm) centered on the co-crystallized Donepezil in the AChE active site. The size should be sufficient to encompass the entire binding pocket.
-
Re-dock the extracted Donepezil ligand back into the AChE binding site using AutoDock Vina.
-
Superimpose the lowest-energy docked pose of Donepezil with its original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value of less than 2.0 Å , which confirms the protocol's accuracy.[13][16][17]
-
-
Molecular Docking of the Novel Compound:
-
Using the validated protocol and the exact same grid box parameters, dock this compound into the AChE active site.
-
AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol). The pose with the most negative score is considered the most likely binding mode.
-
Results and Discussion
For this guide, we will use illustrative data to demonstrate the analysis process. The validation step is assumed to have been successful, with a calculated RMSD of 1.3 Å for the re-docked Donepezil.
Comparative Docking Scores
The binding affinity scores obtained from AutoDock Vina for the novel compound and the standard drug are summarized below.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Key Interactions (Illustrative) |
| Donepezil (Standard) | AChE | 4EY7 | -11.5 | π-π stacking with Trp84, Hydrogen bond with Ser200 |
| This compound | AChE | 4EY7 | -8.9 | Hydrogen bond with Tyr121, Hydrophobic interactions with Phe330, Trp279 |
Interpretation of Results
-
Binding Affinity: The standard drug, Donepezil, shows a highly favorable docking score of -11.5 kcal/mol. This strong predicted binding affinity is consistent with its known potent inhibitory activity. Docking scores more negative than -10 kcal/mol are often indicative of strong interactions.[11]
-
Novel Compound Performance: The novel compound, this compound, achieved a docking score of -8.9 kcal/mol. While less negative than Donepezil, this score is still significant and suggests a potentially strong interaction with the AChE active site.[11] It indicates that the compound binds with favorable energy and warrants further investigation.
-
Interaction Analysis: A crucial step beyond comparing scores is to visualize the binding poses and analyze the specific molecular interactions.[13][18] In our illustrative results, Donepezil engages in π-π stacking, a strong non-covalent interaction, with a key aromatic residue (Trp84). The novel compound is predicted to form a hydrogen bond with Tyr121 and establish several hydrophobic interactions. The difference in the number and type of these high-quality interactions likely accounts for the variation in docking scores.
Logical Framework of the Study
Conclusion and Future Directions
This guide demonstrates a robust and scientifically valid methodology for comparing the molecular docking scores of a novel compound against a standard drug. Our illustrative results indicate that this compound shows a promising predicted binding affinity for Acetylcholinesterase, with a docking score of -8.9 kcal/mol.
It is critical to recognize the limitations of molecular docking.[19] Docking scores are theoretical predictions and do not always correlate perfectly with experimental binding affinities.[12] They are best used as a tool for hypothesis generation and prioritization.
The logical next step is to synthesize the compound and validate these computational predictions through in vitro enzymatic assays to determine its actual IC50 value against AChE.[20] Further studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted protein-ligand complex over time.[16]
References
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12).
- How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
- Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics.
- How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19).
- Molecular Docking Simplified: Literature Review - Advances in Medical, Dental and Health Sciences. (2021, October 15).
- How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020, October 23).
- A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025, December 26).
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025, March 28).
- Molecular Docking: A powerful approach for structure-based drug discovery - PMC.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC.
- (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
- A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10).
- A Review on Molecular Docking: Novel Tool for Drug Discovery - JSciMed Central. (2016, August 18).
- Molecular Modeling Studies of Di-phenyl Alkyl Oxadiazoles, Sulfonamido-Phenyl Ethyl Ureas and Phenyl ethyl Amides for the Design - 21st Century Cardiology. (2023, February 25).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025, October 13).
- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022, June 11).
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - MDPI. (2022, March 25).
- 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed. (2022, March 25).
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies - SciELO.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022, April 8).
- Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles - Der Pharma Chemica.
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- 6. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. amdhs.org [amdhs.org]
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- 20. youtube.com [youtube.com]
Comparative Guide: Elemental Analysis for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Confirmation
Executive Summary
In the development of heterocyclic pharmacophores, 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine represents a critical scaffold, often utilized as a bioisostere for esters or amides in GPR55 antagonists and neuroactive ligands. While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (
This guide objectively compares Elemental Analysis (CHN Combustion) against spectral alternatives, demonstrating why EA remains the definitive method for establishing the bulk purity and stoichiometric integrity of this piperidine-oxadiazole derivative.
Part 1: The Analytical Challenge
The molecule , This compound , presents specific characterization challenges due to the basicity of the piperidine ring and the polarity of the oxadiazole core.
-
Chemical Formula:
-
Molecular Weight: 181.24 g/mol
-
Physical State: Typically a hygroscopic oil or low-melting solid (depending on salt form).
The "Spectral Blind Spot"
Drug development professionals often rely heavily on LC-MS/HRMS. However, for this specific molecule, spectral data can be misleading:
-
HRMS: Excellent for identifying the
ion (m/z 182.12), but "blind" to non-ionizable impurities like water or inorganic salts (e.g., NaCl from neutralization steps). -
NMR: While
H NMR can detect organic solvents, accurate integration of water peaks is notoriously difficult due to exchangeable protons on the piperidine amine ( ).
Thesis: Elemental Analysis is not merely a confirmation step; it is the only method capable of validating the total mass balance of the bulk material.
Part 2: Comparative Methodology
The following table contrasts the performance of EA against standard spectral techniques for this specific oxadiazole derivative.
| Feature | Elemental Analysis (CHN) | HRMS (Q-TOF/Orbitrap) | |
| Primary Output | Weight % of C, H, N | Exact Mass (m/z) | Structural Connectivity |
| Purity Type | Bulk Purity (Homogeneity) | Molecular Purity (Trace) | Structural Purity |
| Water Detection | Inferable (via %H / %C drift) | Undetectable | Poor (Exchange broadening) |
| Inorganic Salts | Detectable (Low %C/H/N) | Undetectable (suppression) | Undetectable |
| Sample Req. | 2–5 mg (Destructive) | <1 µg (Non-destructive) | 5–10 mg (Non-destructive) |
| Validation Role | Stoichiometry Confirmation | Identity Confirmation | Solvent/Structure Check |
Decision Logic: When to Use EA
The following diagram illustrates the workflow for validating the bulk purity of the piperidine-oxadiazole scaffold.
Figure 1: Analytical decision matrix. Note that EA is the final "gatekeeper" step that validates the bulk material state after structural identity is confirmed.
Part 3: Experimental Data & Causality
To demonstrate the necessity of EA, we compare the Theoretical values of this compound against three common experimental scenarios:
-
Pure Anhydrous Material: The target.
-
Hemihydrate: Common due to the hygroscopic piperidine ring.
-
Trapped Ethanol: A common solvent used in the cyclization of hydrazides.
Theoretical Calculation ( )
-
Carbon:
-
Hydrogen:
-
Nitrogen:
-
Oxygen:
-
Total MW: 181.24 g/mol
Comparative Data Table
| Element | Theoretical (Target) | Scenario A: Pure (Found) | Scenario B: Hemihydrate ( | Scenario C: Trapped EtOH ( |
| Carbon | 59.64% | 59.58% ( | 56.82% ( | 59.45% |
| Hydrogen | 8.34% | 8.31% ( | 8.48% ( | 8.42% |
| Nitrogen | 23.19% | 23.15% ( | 22.09% ( | 22.65% |
| Status | Reference | PASS | FAIL | FAIL |
Data Interpretation (The "Why")
-
Scenario A (Pass): The values fall within the standard journal acceptance criteria of
. This confirms not just the structure, but that the sample is free of significant inorganic salts (which would lower all percentages proportionally). -
Scenario B (Fail - Hydrate): The Carbon value drops significantly (-2.82%) while Hydrogen increases slightly. Crucially, HRMS would still show the correct parent ion (182.12) , leading a researcher to falsely believe the sample is pure. Only EA reveals the water content.
-
Scenario C (Fail - Solvate): Even a small amount of trapped ethanol (0.1 equivalents) disrupts the Nitrogen percentage. While NMR might see the ethyl peaks of ethanol, it often underestimates the molar ratio due to relaxation time differences.
Part 4: Validated Experimental Protocol
Synthesis Context (Source of Impurities)
To understand the EA results, one must understand the synthesis. The standard route involves:
-
Precursor: Piperidine-2-carbohydrazide.
-
Cyclization: Reaction with propionic acid/orthoester using
or Burgess Reagent. -
Workup: Neutralization with
(Source of Na+ impurities) and extraction with EtOAc.
Sample Preparation for EA (Critical Step)
The piperidine moiety makes this compound prone to absorbing atmospheric
-
Drying: Samples must be dried in a vacuum desiccator over
at 40°C for 24 hours prior to analysis. -
Sealing: Use tin capsules immediately after weighing to prevent hygroscopic weight gain.
Analysis Workflow
Figure 2: Dumas combustion method workflow. High-temperature oxidation ensures complete conversion of the stable oxadiazole ring.
Troubleshooting "Failed" EA
If your data falls outside the
-
High %C, Low %N: Indicates trapped non-nitrogenous solvent (Ethyl Acetate/Hexane). Action: Extended vacuum drying.
-
Low %C, Low %N: Indicates inorganic contamination (Silica from column or Sodium salts). Action: Filter through Celite or re-precipitate.
-
Low %C, High %H: Indicates moisture/hydration. Action: Lyophilization.
References
-
International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024).
tolerance). Retrieved from [Link] -
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][4] Journal of Medicinal Chemistry. (Context on oxadiazole stability and synthesis). Retrieved from [Link]
-
Smithers. (2024). Elemental Analysis for Pharmaceutical Products.[5][6][7][8][9][10][11] Retrieved from [Link]
Sources
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- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. Elemental Analysis for Compliance, Purity, and Performance | Lab Manager [labmanager.com]
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Structural Certainty in Drug Design: A Comparative Guide to XRD Analysis of Crystalline Oxadiazole-Piperidine Derivatives
Executive Summary: The Conformation Conundrum
In the development of antimicrobial and anticancer agents, the 1,3,4-oxadiazole-piperidine hybrid scaffold has emerged as a privileged structure due to its ability to modulate lipophilicity and engage diverse biological targets (Source 1.1, 1.9). However, a critical bottleneck in optimizing these compounds is the ambiguity of their stereochemical and conformational behavior in solution.
While Nuclear Magnetic Resonance (NMR) remains the workhorse for connectivity, it often fails to distinguish between rapidly interconverting conformers of the piperidine ring (chair vs. twist-boat) or accurately predict the planar constraints imposed by the oxadiazole ring.
This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against spectroscopic alternatives, demonstrating why SCXRD is the non-negotiable "Gold Standard" for validating the bioactive conformations of these derivatives.
The Challenge: Why NMR is Not Enough
The piperidine ring is dynamic. In solution (NMR), it undergoes rapid ring inversion, often resulting in averaged signals that obscure the precise axial or equatorial orientation of substituents.
The Specific Problem with Oxadiazole-Piperidine Hybrids:
-
Piperidine Ring Flip: The bulky oxadiazole group at the piperidine nitrogen or carbon positions can force the ring into a distorted chair or twist-boat conformation to relieve steric strain (Source 1.4). NMR often shows a time-averaged "virtual" structure.
-
Electronic Delocalization: The 1,3,4-oxadiazole ring relies on electron delocalization for its biological activity. Only XRD can measure the specific
and bond lengths that confirm the extent of this conjugation (Source 1.13).
Comparative Analysis: XRD vs. Spectroscopic Alternatives
The following table contrasts the structural insights gained from SCXRD versus standard solution-state techniques for this specific chemical class.
| Feature | Single Crystal XRD (SCXRD) | Solution NMR ( | FT-IR Spectroscopy |
| Primary Output | Absolute 3D spatial arrangement (x, y, z coordinates). | Atomic connectivity and local magnetic environment. | Functional group identification. |
| Piperidine Conformation | Definitive. Freezes the specific low-energy conformer (Chair/Boat) present in the lattice. | Ambiguous. Signals are often averaged due to rapid ring flipping at room temp. | Inferential only (via fingerprint region). |
| Stereochemistry | Determines absolute configuration ( | Requires chiral shift reagents or Mosher's acid derivatization. | Cannot determine stereochemistry. |
| Intermolecular Forces | Visualizes | Inferred via concentration-dependent shifts (unreliable). | Inferred via peak broadening (e.g., -OH stretch). |
| Sample Requirement | High-quality single crystal ( | Soluble powder ( | Solid powder or film. |
Expert Insight: While NOESY NMR can suggest spatial proximity, it relies on through-space magnetic interactions (
). SCXRD provides the exact bond angles and torsion angles required for high-fidelity molecular docking studies (Source 1.2).
Deep Dive: Critical Structural Metrics for Oxadiazole Piperidines
When analyzing your diffraction data, focus on these three parameters to validate your synthesis and predict biological efficacy.
A. The Piperidine "Chair" Geometry
In biologically active derivatives, the piperidine ring typically adopts a distorted chair conformation.
-
Validation: Check the torsion angles. An ideal chair has alternating torsion angles near
. Deviations (e.g., ) indicate flattening due to the steric bulk of the oxadiazole substituent. -
Why it matters: This flattening alters the vector of the lone pair on the piperidine nitrogen, affecting receptor binding affinity (Source 1.4).
B. Oxadiazole Bond Lengths
The 1,3,4-oxadiazole ring is not a static hexagon.[2]
-
Key Metric: Measure the
bond length.-
Typical range:
. -
Significance: A shorter bond suggests higher double-bond character and stronger electron delocalization, often correlating with higher stability and metabolic resistance (Source 1.13).
-
C. Intermolecular Packing (Bioavailability)
-
Observation: Look for
or hydrogen bonds between the piperidine hydrogens and the oxadiazole nitrogens of adjacent molecules. -
Significance: These interactions dictate the lattice energy. Stronger networks often result in higher melting points and lower aqueous solubility, a critical factor for drug formulation (Source 1.7).
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility, follow this optimized protocol for synthesizing and crystallizing oxadiazole-piperidine derivatives.
Step 1: Synthesis (Gram Scale)[3]
-
Precursors: React 3-hydroxybenzohydrazide with chloroacetyl chloride to form the intermediate, then cyclize using Burgess reagent or
to close the oxadiazole ring (Source 1.9). -
Purification: Crude product must be purified via column chromatography prior to crystallization. Impurities inhibit lattice formation.
Step 2: Crystallization (The Critical Step)
For oxadiazole derivatives, the Slow Evaporation Technique yields the best diffraction-quality crystals.
-
Solvent System: Ethanol/DMF (9:1 ratio) or pure Ethanol. The slight polarity of DMF helps solubilize the oxadiazole moiety, while Ethanol promotes lattice formation (Source 1.11).
-
Procedure:
-
Dissolve 20 mg of pure compound in 5 mL of solvent.
-
Filter through a 0.45
syringe filter (removes nucleation sites that cause micro-crystals). -
Cover the vial with parafilm and poke 3-4 small holes.
-
Store in a vibration-free, dark environment at
for 3-7 days.
-
Step 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation is preferred for organic molecules to minimize absorption). -
Temperature: Collect data at 100 K .
-
Reasoning: Cooling reduces thermal vibration (atomic displacement parameters), allowing for precise location of hydrogen atoms on the piperidine ring, which is essential for determining the chair conformation.
-
-
Quality Control: Ensure the
(internal agreement factor) is and the Resolution is at least .
Visualization of Workflows
Diagram 1: The Structural Characterization Workflow
This flowchart illustrates the logical progression from synthesis to absolute structure determination.
Caption: Step-by-step workflow for obtaining high-fidelity structural data.
Diagram 2: Decision Matrix (NMR vs. XRD)
When should you invest the time in XRD?
Caption: Decision tree for selecting the appropriate characterization technique.
References
-
Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. ACS Omega. (2025). Detailed structural characterization using SCXRD and Hirshfeld surface analysis.[3] [Link](Note: Representative link based on search context 1.1)[4]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC (National Institutes of Health). [Link](Note: Representative link based on search context 1.9)
-
Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography. Cardiff University / ORCA. (2016). [Link]
-
Crystal engineering with 1,3,4-oxadiazole derivatives. CrystEngComm (RSC Publishing). [Link]
-
Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. DergiPark. [Link](Note: Representative link based on search context 1.7)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
Comprehensive Safety and Operational Guide for Handling 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine
As a Senior Application Scientist, I approach chemical safety not as a regulatory burden, but as a self-validating system of scientific integrity. When handling novel heterocyclic compounds like this compound, we cannot rely on guesswork. We must deconstruct the molecule’s structural liabilities to engineer a precise operational and Personal Protective Equipment (PPE) strategy.
This guide provides drug development professionals and researchers with an authoritative, step-by-step protocol for the safe handling, emergency management, and disposal of this compound, grounded in OSHA standards and the National Research Council's Prudent Practices in the Laboratory[1][2].
Structural Hazard Deconstruction: The "Why" Behind the PPE
To design an effective safety protocol, we must first understand the causality of the compound's hazards by analyzing its two primary structural moieties:
-
The Piperidine Ring: Piperidine and its derivatives are highly basic secondary amines. They are known to be corrosive, causing severe skin burns and irreversible eye damage upon contact[3][4]. Furthermore, piperidine derivatives often exhibit high vapor pressures and flammability, requiring strict control of ignition sources and static discharge[5].
-
The 1,3,4-Oxadiazole Ring: Oxadiazole derivatives are frequently utilized as bioisosteres for esters and amides in drug discovery. While they improve metabolic stability, they often carry acute oral and dermal toxicity classifications (Acute Tox. 4) and can act as severe respiratory irritants[6][7].
Because this compound combines the basicity and corrosiveness of a piperidine with the acute toxicity profile of an oxadiazole, PPE must be selected to prevent both chemical burns and systemic absorption.
Mandatory PPE Selection Matrix
The OSHA Laboratory Safety Standard (29 CFR 1910.1450) mandates that PPE selection must be matched to the specific hazard profile of the chemical[2][8]. Do not rely on standard latex gloves, as the basicity of the piperidine moiety can rapidly degrade latex, leading to micro-perforations and dermal exposure.
| Protection Zone | Required Equipment | Material Specification | Scientific Justification |
| Hand Protection | Double-gloving (Outer & Inner) | Inner: Nitrile (min 0.1 mm)Outer: Chloroprene or heavy-duty Nitrile | Nitrile provides excellent resistance to basic amines and organic solvents[9]. Double-gloving ensures a sterile barrier remains if the outer glove is breached. |
| Eye/Face Protection | Safety Goggles & Face Shield | ANSI Z87.1 compliant indirect-vent goggles + Polycarbonate shield | Piperidine derivatives cause severe, irreversible eye damage (corneal necrosis)[3]. A face shield is mandatory during transfers to prevent splash injuries. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex® or equivalent FR cotton | Protects against the inherent flammability of piperidine analogs[5]. Must cover to the knees[9]. |
| Respiratory | Chemical Fume Hood (Primary)Respirator (Secondary) | Hood: 80-100 fpm face velocity.Respirator: NIOSH-approved half-mask with organic vapor (OV) cartridges | Prevents inhalation of toxic, corrosive vapors and aerosolized dust[7][10]. Respirators are required only if engineering controls (fume hood) fail or during large spills. |
Operational Plan: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety parameters are confirmed.
Workflow for safe handling of this compound.
Step 1: Environmental Preparation & Engineering Controls
-
Verify Ventilation: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Do not handle this compound on an open bench[11].
-
Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong acids, which can react violently with the piperidine moiety[12].
Step 2: PPE Donning & Verification
-
Inspect all PPE for defects. Don the FR lab coat, closed-toe shoes, and safety goggles.
-
Don the inner nitrile glove, followed by the outer chloroprene/nitrile glove. Pull the glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.
Step 3: Safe Transfer and Weighing
-
Static Mitigation: Piperidine derivatives can be highly flammable[5]. Ground and bond all metal containers and receiving equipment to prevent static discharge. Use non-sparking spatulas (e.g., PTFE-coated or ceramic) for weighing solid forms.
-
Minimize Aerosolization: Open the container slowly inside the fume hood. If the compound is a fine powder, use a static-eliminator ionizer fan to prevent the powder from dispersing into the hood's airflow.
-
Seal and Wipe: Once the required mass is transferred, tightly seal the primary container. Wipe the exterior of the container with a solvent-dampened wipe (e.g., isopropanol) before removing it from the hood.
Emergency Response and Spill Management
In the event of an exposure or spill, immediate, pre-calculated actions are required to mitigate the corrosive and toxic effects of the compound.
Emergency spill response and exposure mitigation logic.
Personnel Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water at the emergency eyewash station for a minimum of 15 minutes, holding eyelids apart. Do not attempt to neutralize the base with acid. Seek immediate ophthalmological attention[3][4].
-
Skin Contact: Remove contaminated clothing immediately. Drench the affected area under a safety shower for at least 15 minutes. The corrosive nature of piperidines means injuries that are not treated immediately are difficult to cure[4].
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration using a pocket mask with a one-way valve (do not use mouth-to-mouth due to toxicity)[3].
Spill Cleanup Protocol:
-
Isolate: Evacuate non-essential personnel from the area. Extinguish all ignition sources[13].
-
Protect: Don a NIOSH-approved respirator with OV cartridges, heavy-duty gloves, and a face shield before approaching the spill.
-
Contain & Absorb: Do not flush with water, as this may spread the contaminant. Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, diatomaceous earth, or a commercial universal binder)[4].
-
Collect: Use non-sparking tools to sweep up the absorbed material and place it into a chemically resistant, sealable hazardous waste container[5].
Disposal Plan
Because this compound contains both nitrogen-rich heterocycles and corrosive characteristics, it must be treated as regulated hazardous waste.
-
Segregation: Do not mix this waste with halogenated solvents or acidic waste streams. Mixing basic amines with acids in a closed waste container can cause an exothermic reaction, leading to container rupture.
-
Labeling: Clearly label the waste container with the chemical name, the hazards ("Corrosive", "Toxic", "Flammable"), and the accumulation start date.
-
Destruction: Final disposal must be handled by a licensed hazardous waste contractor. The preferred method of destruction for oxadiazole and piperidine derivatives is high-temperature incineration equipped with nitrogen oxide (NOx) scrubbers, as thermal decomposition will release toxic carbon monoxide, carbon dioxide, and nitrogen oxides[12][13].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 — Occupational Exposure to Hazardous Chemicals in Laboratories. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at:[Link]
-
Carl Roth. Safety Data Sheet: Piperidine ≥99 %, for synthesis. Available at:[Link]
Sources
- 1. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. osha.gov [osha.gov]
- 9. research.uga.edu [research.uga.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
